Tricosanoyl ethanolamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)tricosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQXTUCHBFZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560545 | |
| Record name | N-(2-Hydroxyethyl)tricosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171022-15-4 | |
| Record name | N-(2-Hydroxyethyl)tricosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Tricosanoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosanoyl ethanolamide is a member of the N-acylethanolamine (NAE) family of bioactive lipids. NAEs are endogenous signaling molecules involved in a wide range of physiological processes. While shorter-chain NAEs like anandamide (B1667382) and palmitoylethanolamide (B50096) have been extensively studied, the biosynthesis and function of very-long-chain saturated NAEs such as this compound are less well understood. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the key enzymes, substrates, and experimental methodologies used to study this process.
Core Synthesis Pathway
The biosynthesis of this compound, like other NAEs, is a multi-step enzymatic process that begins with membrane phospholipids. The primary and most well-characterized pathway involves two key enzymatic steps: N-acylation of a phosphatidylethanolamine (B1630911) (PE) molecule to form N-tricosanoyl-phosphatidylethanolamine (NTPE), followed by the cleavage of NTPE to release this compound.
Step 1: Formation of N-Tricosanoyl-phosphatidylethanolamine (NTPE)
The initial step in the synthesis of this compound is the transfer of a tricosanoyl group to the head group of a phosphatidylethanolamine (PE) molecule. This reaction is catalyzed by an N-acyltransferase (NAT) . There are two main classes of NATs involved in NAE biosynthesis:
-
Ca2+-dependent N-acyltransferases: These enzymes, such as a cytosolic phospholipase A2 epsilon (cPLA2ε), are activated by calcium ions.
-
Ca2+-independent N-acyltransferases: This family of enzymes, known as phospholipase A and acyltransferases (PLAATs), do not require calcium for their activity.
The specific NAT that preferentially utilizes a tricosanoyl group donor (e.g., a phospholipid containing tricosanoic acid at the sn-1 position or tricosanoyl-CoA) for the N-acylation of PE to form NTPE has not been definitively identified. However, the general mechanism involves the transfer of the tricosanoyl acyl chain to the amino group of PE.
Step 2: Release of this compound from NTPE
The final step in the synthesis of this compound is the hydrolysis of the glycerophosphate-ethanolamine bond of NTPE. This reaction is primarily catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[1] NAPE-PLD is a zinc metallohydrolase that cleaves the phosphodiester bond of NAPE to yield an NAE and phosphatidic acid.[2]
Studies involving NAPE-PLD knockout mice have demonstrated a significant and dramatic reduction (over five-fold) in the levels of very-long-chain NAEs (those with acyl chains of 20 carbons or more), including this compound.[3] This provides strong evidence that NAPE-PLD is the principal enzyme responsible for the production of this class of NAEs.[3]
While NAPE-PLD is considered the major pathway, alternative, NAPE-PLD-independent pathways for NAE synthesis have been identified. These multi-step pathways may involve enzymes such as glycerophosphodiesterases (GDE1, GDE4, GDE7) and α/β-hydrolase domain-containing protein 4 (ABHD4). However, their specific contribution to the synthesis of very-long-chain NAEs like this compound remains to be fully elucidated.
Signaling Pathway Diagram
References
- 1. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 2. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Tricosanoyl Ethanolamide: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosanoyl ethanolamide is a long-chain saturated N-acylethanolamine (NAE), a class of endogenous lipid mediators.[1][2] NAEs are known to play significant roles in various physiological processes, and some, like anandamide, are well-characterized endocannabinoids.[3][4] this compound, with its 23-carbon acyl chain, is one of the lesser-studied members of this family.[5][6] Its biological significance is yet to be fully elucidated, but its structural similarity to other bioactive NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), suggests potential roles in inflammation, pain modulation, and energy metabolism.[7][8][9] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its discovery, isolation, and characterization, with detailed experimental protocols and pathway diagrams to aid researchers in this field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Formal Name | N-(2-hydroxyethyl)-tricosanamide | [2] |
| CAS Number | 171022-15-4 | [2] |
| Molecular Formula | C25H51NO2 | [2] |
| Formula Weight | 397.7 g/mol | [2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥98% (commercially available) | [1][2] |
| Solubility | Chloroform (B151607): 1 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [2] |
Discovery and Endogenous Occurrence
The discovery of individual N-acylethanolamines has often been the result of broad lipidomic profiling of biological tissues. While the specific first report on the discovery of this compound is not well-documented in readily available literature, its existence as an endogenous metabolite has been inferred from global metabolite profiling studies aimed at assigning endogenous substrates to enzymes.[2][10] The general enzymatic pathways for the synthesis of fatty acid amides by microsomal enzymes were first described in the 1960s, laying the groundwork for the discovery of specific NAEs.[2][6][10]
The biosynthesis of NAEs, including presumably this compound, occurs through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) precursors by a NAPE-specific phospholipase D (NAPE-PLD).[8][11] An alternative pathway involves a multi-step process with the sequential removal of the phosphate (B84403) and glycerol (B35011) groups from NAPE.[11] The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down into the corresponding fatty acid and ethanolamine (B43304).[8][11]
Experimental Protocols
Isolation of this compound from Biological Tissues
The isolation of this compound from biological samples follows general protocols for lipid extraction. The Folch and Bligh-Dyer methods are commonly employed due to their efficiency in extracting a broad range of lipids.[12][13][14]
1. Lipid Extraction (Folch Method)
-
Objective: To extract total lipids, including this compound, from a biological tissue sample.
-
Materials:
-
Tissue sample (e.g., brain, liver, adipose tissue)
-
Chloroform
-
0.9% NaCl solution (saline)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Weigh the frozen tissue sample and record the weight.
-
Add the tissue to a homogenizer with a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).
-
Homogenize the tissue until a uniform suspension is obtained.
-
Filter the homogenate to remove solid debris.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., for 20 mL of filtrate, add 4 mL of saline).
-
Vortex the mixture thoroughly and centrifuge at low speed to facilitate phase separation.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase.
-
Wash the organic phase by adding a small volume of a methanol:water (1:1, v/v) mixture, vortexing, and centrifuging again.
-
Collect the lower organic phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
The resulting lipid extract can be stored at -80°C for further analysis.
-
2. Solid-Phase Extraction (SPE) for NAE Enrichment
-
Objective: To enrich the NAE fraction from the total lipid extract.
-
Materials:
-
Total lipid extract
-
Silica (B1680970) SPE cartridge
-
Ethyl acetate (B1210297)
-
Methanol
-
-
Protocol:
-
Condition a silica SPE cartridge by washing with methanol followed by hexane.
-
Dissolve the lipid extract in a small volume of chloroform or hexane.
-
Load the dissolved extract onto the SPE cartridge.
-
Wash the cartridge with hexane to elute non-polar lipids.
-
Elute the NAE fraction with a mixture of ethyl acetate and hexane (e.g., 90:10, v/v).
-
Collect the eluate and evaporate the solvent.
-
Chemical Synthesis of this compound
While not widely reported, the synthesis of this compound can be achieved through the amidation of tricosanoic acid or its derivatives with ethanolamine. A general method adapted from the synthesis of other NAEs is provided below.[11][15][16]
-
Objective: To chemically synthesize this compound.
-
Materials:
-
Tricosanoyl chloride (or tricosanoic acid)
-
Ethanolamine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine)
-
-
Protocol:
-
Dissolve tricosanoyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve an excess of ethanolamine and the base in the same solvent.
-
Slowly add the tricosanoyl chloride solution to the ethanolamine solution with constant stirring at room temperature.
-
Allow the reaction to proceed for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterization by Analytical Techniques
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To identify and quantify this compound in a sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP).
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]+): m/z 398.4.
-
Product Ion: m/z 62.1 (corresponding to the ethanolamine head group).
-
Collision Energy and other parameters: To be optimized for the specific instrument.
-
-
Quantification: Quantification is typically achieved by using a stable isotope-labeled internal standard (e.g., d4-tricosanoyl ethanolamide) and generating a calibration curve.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of synthesized or highly purified this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl3 or d5-pyridine).
-
Expected ¹H NMR Signals (based on the structure of NAEs):
-
A triplet around 0.88 ppm corresponding to the terminal methyl group of the acyl chain.
-
A broad multiplet around 1.25 ppm corresponding to the methylene (B1212753) protons of the acyl chain.
-
A triplet around 2.20 ppm corresponding to the methylene protons adjacent to the carbonyl group.
-
A multiplet around 3.40 ppm corresponding to the methylene protons of the ethanolamine group adjacent to the nitrogen.
-
A multiplet around 3.75 ppm corresponding to the methylene protons of the ethanolamine group adjacent to the hydroxyl group.
-
A broad singlet corresponding to the amide proton (NH).
-
A singlet corresponding to the hydroxyl proton (OH).
-
Putative Signaling Pathways
Direct experimental evidence for the signaling pathways of this compound is currently lacking. However, based on the well-established mechanisms of other long-chain saturated NAEs, particularly palmitoylethanolamide (PEA), we can hypothesize its potential biological targets.[7][14][17][18]
1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[18][19][20][21] Several NAEs, including PEA and OEA, are known to be endogenous ligands for PPARα.[7][18] Activation of PPARα by these lipids leads to the transcriptional regulation of genes involved in fatty acid oxidation and anti-inflammatory responses. Given its structural similarity to PEA, it is plausible that this compound also acts as a PPARα agonist.
References
- 1. This compound - Applications - CAT N°: 9001743 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 171022-15-4 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aocs.org [aocs.org]
- 15. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Long-Chain N-Acylethanolamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes. Structurally, they consist of a fatty acid linked to an ethanolamine (B43304) head group via an amide bond. The length and degree of saturation of the fatty acid chain dictate the specific biological activity of each NAE. While N-arachidonoylethanolamine (anandamide), a well-known endocannabinoid, has been extensively studied for its psychoactive effects, a growing body of research highlights the therapeutic potential of other long-chain NAEs in inflammation, pain, neuroprotection, and metabolic regulation.[1][2] These non-cannabinoid NAEs, such as palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and stearoylethanolamine (SEA), exert their effects through a variety of receptor targets, including peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and orphan G protein-coupled receptors (GPCRs).[3] This in-depth technical guide provides a comprehensive overview of the biological activity of long-chain NAEs, with a focus on their signaling pathways, quantitative pharmacological data, and the experimental methodologies used to study them.
Quantitative Pharmacological Data of Long-Chain N-Acylethanolamines
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various long-chain NAEs at their primary molecular targets. This data is essential for understanding the structure-activity relationships and for the rational design of novel therapeutics targeting these signaling pathways.
Table 1: Receptor Binding Affinities (Ki) of Long-Chain N-Acylethanolamines
| N-Acylethanolamine | Receptor | Species | Ki (nM) | Reference(s) |
| Anandamide (AEA) | CB1 | Human | 89 | [4] |
| CB2 | Human | 371 | [4] | |
| Palmitoylethanolamide (PEA) | CB1 | Human | > 30,000 | [5] |
| CB2 | Human | 19,800 | [5] | |
| Oleoylethanolamide (OEA) | CB1 | Human | > 30,000 | |
| CB2 | Human | > 30,000 |
Table 2: Functional Potencies (EC50/IC50) of Long-Chain N-Acylethanolamines
| N-Acylethanolamine | Receptor/Enzyme | Assay Type | Species | EC50/IC50 (nM) | Reference(s) |
| Anandamide (AEA) | CB1 | [35S]GTPγS binding | Rat | 27 | [4] |
| CB2 | [35S]GTPγS binding | Human | 31 | [4] | |
| GPR55 | Calcium mobilization | Human | 18 | [4] | |
| TRPV1 | Calcium influx | Rat | pKi = 5.68 | [4] | |
| Palmitoylethanolamide (PEA) | PPARα | Reporter gene | Human | 3,000 | [5] |
| GPR55 | β-arrestin recruitment | Human | 4 | [5] | |
| Oleoylethanolamide (OEA) | PPARα | Reporter gene | Human | 120 | |
| GPR55 | [35S]GTPγS binding | Human | 440 | ||
| N-Docosahexaenoylethanolamine (DHEA) | GPR110 | cAMP production | Mouse | 2-5 | [6] |
Signaling Pathways of Long-Chain N-Acylethanolamines
Long-chain NAEs modulate a complex network of signaling pathways to exert their physiological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in NAE biosynthesis, degradation, and receptor-mediated signaling.
Biosynthesis and Degradation of N-Acylethanolamines
The cellular levels of NAEs are tightly regulated by the coordinated action of biosynthetic and degradative enzymes. The primary biosynthetic route involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a fatty acyl donor, followed by the cleavage of NAPE by NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[2] Degradation is primarily mediated by fatty acid amide hydrolase (FAAH) and, for some NAEs like PEA, by N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2]
Endocannabinoid Signaling Pathway
Anandamide (AEA) is a key long-chain NAE that acts as an endocannabinoid. It primarily signals through the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately affecting neurotransmitter release and cellular processes.[7]
PPARα Signaling Pathway
Several long-chain NAEs, most notably PEA and OEA, are potent agonists of the nuclear receptor PPARα.[3] Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the biological activity of long-chain NAEs.
Quantification of N-Acylethanolamines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of NAEs in biological samples.
1. Sample Preparation and Lipid Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples in a 2:1 (v/v) mixture of chloroform:methanol containing deuterated internal standards (e.g., PEA-d4, OEA-d4, AEA-d8).
-
Liquid-Liquid Extraction: Add water to the homogenate to induce phase separation. Centrifuge the mixture and collect the lower organic phase containing the lipids.
-
Solid-Phase Extraction (SPE): For cleaner samples, the dried lipid extract can be reconstituted and loaded onto a silica (B1680970) SPE cartridge. After washing with a non-polar solvent, elute the NAEs with a more polar solvent mixture (e.g., 9:1 chloroform:methanol).
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the NAEs. A typical mobile phase system consists of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B). A gradient elution from low to high organic content is used.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
3. Data Analysis:
-
Quantify the amount of each NAE by calculating the peak area ratio of the endogenous analyte to its deuterated internal standard.
-
Normalize the data to the tissue weight or protein concentration of the sample.
Radioligand Binding Assays for Cannabinoid Receptors
Radioligand binding assays are used to determine the affinity (Ki) of NAEs for cannabinoid receptors.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in a binding buffer.
2. Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled NAE (competitor).
-
Incubate at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PPARα Transactivation Assay
This cell-based assay measures the ability of NAEs to activate the transcriptional activity of PPARα.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of PPARα.
-
Co-transfect the cells with two plasmids:
-
An expression vector for human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).
-
2. Compound Treatment:
-
After transfection, treat the cells with varying concentrations of the NAE of interest for 24 hours. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., DMSO).
3. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
To control for transfection efficiency, a co-transfected plasmid expressing Renilla luciferase can be used for normalization.
4. Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the NAE concentration to generate a dose-response curve and determine the EC50 value.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Activity Assay
This assay measures the enzymatic activity of NAAA, a key enzyme in the degradation of PEA.
1. Enzyme Source:
-
Use cell lysates or tissue homogenates known to express NAAA. To distinguish NAAA activity from FAAH activity, assays are typically performed at an acidic pH (around 4.5-5.0), which is optimal for NAAA and inhibits FAAH.
2. Assay Procedure:
-
Incubate the enzyme source with a fluorogenic NAAA substrate (e.g., PAMCA - N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide) in an appropriate assay buffer at 37°C.
-
The hydrolysis of the substrate by NAAA releases a fluorescent product (7-amino-4-methylcoumarin).
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of a test compound before adding the substrate and measure the reduction in the reaction rate to determine the IC50 value.
Conclusion
Long-chain N-acylethanolamines represent a diverse and promising class of lipid signaling molecules with significant therapeutic potential. Their ability to modulate key physiological pathways involved in inflammation, pain, and metabolism through a variety of receptor targets makes them attractive candidates for drug development. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and scientists working to further elucidate the complex biology of these fascinating molecules and to translate this knowledge into novel therapeutic strategies. The continued exploration of the NAE signaling system will undoubtedly uncover new insights into human health and disease.
References
- 1. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Tricosanoyl Ethanolamide and its Interaction with Lipid Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricosanoyl ethanolamide is a long-chain N-acylethanolamine (NAE), a class of lipid signaling molecules with emerging roles in various physiological processes. While the biological functions of shorter-chain NAEs are increasingly understood, the specific interactions of very long-chain species like this compound with cellular lipid membranes remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and experimental approaches to studying the interplay between this compound and lipid bilayers. We consolidate the known biophysical effects of related long-chain NAEs, present detailed experimental protocols for characterization, and outline the potential signaling pathways that may be modulated by its membrane interactions. This document is intended to serve as a foundational resource for researchers aiming to elucidate the precise role of this compound in cellular function and its potential as a therapeutic agent.
Introduction to this compound
This compound, also known as N-(2-hydroxyethyl)tricosanamide, is a fatty acid amide composed of a 23-carbon saturated acyl chain (tricosanoic acid) linked to an ethanolamine (B43304) headgroup.[1] It belongs to the family of N-acylethanolamines (NAEs), which are endogenous lipid mediators involved in a wide array of biological functions.[2] While the relative importance of this specific very long-chain ethanolamide is yet to be fully determined, its structural similarity to other well-characterized NAEs suggests potential involvement in endocannabinoid signaling and other lipid-mediated pathways.[2][3]
The interaction of NAEs with the lipid bilayer is a critical aspect of their biological activity, influencing their availability to receptors and their direct effects on membrane properties. Understanding these interactions is paramount for developing a complete picture of their physiological roles and pharmacological potential.
Biophysical Effects on Lipid Membranes: A Predictive Overview
Direct experimental data on the biophysical effects of this compound on lipid membranes is currently limited. However, based on studies of other long-chain NAEs, we can predict its likely impact on key membrane properties.
Membrane Fluidity
Long-chain acylamides have been shown to modulate membrane fluidity. For instance, N-oleylethanolamine can decrease the polarization of diphenylhexatriene (DPH) in phospholipid vesicles, indicating an increase in membrane fluidity.[4] It is plausible that this compound, with its very long saturated acyl chain, may have a more complex effect, potentially increasing order in the deeper hydrophobic core of the bilayer while fluidizing the region closer to the headgroups.
Table 1: Predicted Effects of this compound on Membrane Fluidity
| Parameter | Predicted Effect of this compound | Rationale based on other NAEs |
| Fluorescence Anisotropy (e.g., with DPH) | Decrease or complex biphasic effect | Other long-chain NAEs can increase membrane fluidity.[4] The very long saturated chain may induce ordering. |
| Order Parameter (from NMR or MD simulations) | Increase in the acyl chain region | Long saturated chains tend to increase lipid packing and order. |
Phase Behavior
The incorporation of exogenous lipids like NAEs can alter the phase transition behavior of lipid bilayers. N-oleylethanolamine has been observed to cause a concentration-dependent decrease in the phase transition temperature of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dipalmitoylphosphatidylcholine (DPPC) vesicles.[4] this compound, due to its long saturated chain, might be expected to have a significant impact on the main phase transition (Tm) and the pre-transition of phosphatidylcholine bilayers.
Table 2: Predicted Effects of this compound on Lipid Phase Transitions
| Parameter | Predicted Effect of this compound | Rationale based on other Lipids |
| Main Phase Transition Temperature (Tm) | Decrease or Broadening | Incorporation of foreign lipids disrupts the cooperative melting of the bilayer.[4] |
| Transition Enthalpy (ΔH) | Decrease | Indicates a reduction in the cooperativity of the phase transition. |
| Pre-transition | Attenuation or Abolition | The pre-transition is sensitive to the presence of impurities in the lipid bilayer. |
Experimental Protocols for Studying this compound-Membrane Interactions
To facilitate further research, this section provides detailed methodologies for key experiments to characterize the interaction of this compound with lipid membranes.
Synthesis and Purification of this compound
A common method for synthesizing NAEs is through the amidation of a fatty acid methyl ester with ethanolamine, catalyzed by a base such as sodium methoxide (B1231860).[5]
Protocol 3.1.1: Synthesis of this compound
-
Reactants: Tricosanoic acid methyl ester and ethanolamine.
-
Catalyst: Sodium methoxide in methanol.
-
Reaction: Dissolve tricosanoic acid methyl ester in an excess of ethanolamine. Add the sodium methoxide catalyst.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 1-2 hours).
-
Purification: After the reaction, remove the excess ethanolamine under vacuum. The product can be further purified by recrystallization or silica (B1680970) gel chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Preparation of Liposomes
Liposomes (unilamellar or multilamellar vesicles) are commonly used as model membrane systems.
Protocol 3.2.1: Liposome (B1194612) Preparation by Film Hydration and Extrusion
-
Lipid Mixture: Prepare a solution of the desired lipids (e.g., DPPC, POPC) and this compound in a suitable organic solvent (e.g., chloroform).
-
Film Formation: Evaporate the solvent in a round-bottom flask under a stream of nitrogen gas to form a thin lipid film on the inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation at a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).
-
Extrusion (for Large Unilamellar Vesicles - LUVs): To obtain LUVs of a defined size, subject the MLV suspension to multiple passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the effect of this compound on the phase transitions of lipid bilayers.[6][7]
Protocol 3.3.1: DSC Analysis of Liposomes
-
Sample Preparation: Prepare liposome suspensions (MLVs or LUVs) with and without varying concentrations of this compound.
-
DSC Measurement: Load a precise volume of the liposome suspension into the sample pan of the DSC instrument. Use the same volume of buffer in the reference pan.
-
Thermal Scan: Heat and cool the sample and reference pans at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition(s) of the lipid mixture.
-
Data Analysis: Analyze the resulting thermograms to determine the Tm and the enthalpy (ΔH) of the phase transitions.
Fluorescence Anisotropy
This technique is used to measure changes in membrane fluidity upon the incorporation of this compound.[4][8]
Protocol 3.4.1: Steady-State Fluorescence Anisotropy Measurement
-
Probe Incorporation: Prepare liposomes containing a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). This can be done by adding the probe to the initial lipid mixture.
-
Sample Preparation: Prepare a series of liposome suspensions with varying concentrations of this compound.
-
Fluorescence Measurement: Use a spectrofluorometer equipped with polarizers to measure the fluorescence anisotropy of the probe in each sample at a controlled temperature.
-
Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase suggests a more ordered membrane.
Potential Signaling Pathways Modulated by this compound
The interaction of this compound with the lipid membrane can influence cellular signaling in several ways: by directly altering membrane properties, by interacting with membrane-embedded proteins, or by serving as a precursor for other signaling molecules.
Endocannabinoid System
As an NAE, this compound is structurally related to the endocannabinoid anandamide.[2] It may interact with cannabinoid receptors (CB1 and CB2) or modulate the activity of enzymes that metabolize endocannabinoids, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][9]
Caption: Predicted interaction of this compound with the endocannabinoid system.
Nuclear Receptor Activation
Some NAEs are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression.[3] this compound could potentially act as a ligand for PPARs, thereby influencing metabolic and inflammatory pathways.
Caption: Hypothetical pathway of PPAR activation by this compound.
Concluding Remarks
This compound represents an understudied member of the N-acylethanolamine family with the potential for unique biological activities owing to its very long acyl chain. A thorough understanding of its interaction with lipid membranes is a crucial first step in elucidating its physiological functions. The experimental protocols and predictive frameworks provided in this guide are intended to catalyze further research in this area. Future studies employing a combination of biophysical techniques and cell-based assays will be essential to fully characterize the role of this compound in health and disease, and to explore its therapeutic potential.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of fluorescent probes to monitor molecular order and motions within liposome bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Tricosanoyl Ethanolamide: A Technical Guide to its Metabolic Pathway
. The initial search has revealed that Tricosanoyl ethanolamide is a type of N-acylethanolamine (NAE), a class of bioactive lipids that includes more well-known compounds like anandamide. The general metabolic pathway for NAEs involves biosynthesis from N-acyl-phosphatidylethanolamines (NAPEs) and degradation by fatty acid amide hydrolase (FAAH). However, specific details for the tricosanoyl (C23) variant are scarce. The search results provide a good general overview of NAE metabolism but lack specific quantitative data, detailed experimental protocols for this compound itself, and specific enzymes involved in its direct synthesis and degradation. Therefore, the next steps need to focus on finding more specific information.. The search results from step 2 have provided a good general framework for the metabolic pathway of N-acylethanolamines (NAEs), which includes this compound. It's clear that the biosynthesis primarily involves the formation of N-acyl-phosphatidylethanolamine (NAPE) followed by its hydrolysis to the corresponding NAE. The key enzyme in the final step is often N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), but alternative pathways exist. For degradation, fatty acid amide hydrolase (FAAH) is the main enzyme.
However, there is a significant lack of information specific to this compound. The substrate specificities of the involved enzymes (N-acyltransferases, NAPE-PLD, FAAH) for a C23:0 acyl chain are not detailed. Furthermore, no quantitative data (e.g., enzyme kinetics, tissue concentrations) or specific experimental protocols for analyzing this compound have been found.
To fulfill the user's request for an in-depth technical guide, I need to find this specific information. The next steps will focus on more targeted searches for these missing pieces of data.. The search results from step 3 provided some valuable information regarding experimental protocols for enzymes in the NAE metabolic pathway, specifically NAPE-PLD and FAAH. There are established methods using radioactive or fluorescent substrates for NAPE-PLD activity assays and various approaches for FAAH kinetics. Mass spectrometry is highlighted as a key technique for quantifying NAEs. However, a significant gap remains: there's still no specific quantitative data (enzyme kinetics, tissue levels) or detailed experimental protocols for this compound or its direct precursors. The substrate specificity of the involved enzymes for a C23:0 acyl chain is not defined in the retrieved results. Therefore, I need to continue searching for this specific information to fulfill the user's request.. The searches have provided a solid foundation for the general metabolic pathway of N-acylethanolamines (NAEs), which is the class of lipids this compound belongs to. We have information on the key enzymes involved in biosynthesis (N-acyltransferases, NAPE-PLD) and degradation (FAAH). We've also found general protocols for quantifying NAEs using mass spectrometry and for assaying the activity of the involved enzymes.
However, there is a persistent lack of information specifically for this compound. Quantitative data, such as its concentration in tissues or the kinetic parameters of the enzymes with this specific substrate, is still missing. While general protocols are available, specific details for optimizing these for a C23:0 NAE are not. One search result did mention the detection of this compound in a lipidomics analysis, which is a crucial piece of evidence for its endogenous presence.
Given this, the next steps will be to finalize the content by synthesizing the general pathway information and adapting the general protocols to be specific for this compound where possible. I will also need to create the DOT language diagrams and structure the available information into the requested whitepaper format. Since direct quantitative data for this compound is not available, I will have to create tables that can be populated with data for other NAEs as a reference and indicate that data for this compound is yet to be determined.
I believe I have enough information to construct the requested technical guide by combining the general pathway knowledge with the specific (though limited) information found on this compound and adapting existing protocols.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a long-chain N-acylethanolamine (NAE), a class of endogenous bioactive lipids. While less studied than other NAEs like anandamide, understanding its metabolic pathway is crucial for elucidating its potential physiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, including its biosynthesis and degradation, supported by experimental protocols and pathway visualizations.
Biosynthesis of this compound
The primary route for the biosynthesis of this compound involves a two-step enzymatic process, beginning with the formation of N-tricosanoyl-phosphatidylethanolamine (NTPE), which is then hydrolyzed to yield this compound.
Step 1: Formation of N-Tricosanoyl-Phosphatidylethanolamine (NTPE)
The initial step is the transfer of a tricosanoyl (C23:0) fatty acid to the head group of a phosphatidylethanolamine (B1630911) (PE) molecule. This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) . The specificity of NATs for very long-chain fatty acids like tricosanoic acid is an area of ongoing research.
Step 2: Hydrolysis of NTPE
The newly synthesized NTPE is then hydrolyzed to release this compound. The principal enzyme responsible for this step is N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[1] NAPE-PLD is a zinc metallohydrolase that catalyzes the cleavage of the glycerophosphate-ethanolamine bond in NAPEs.[1]
While NAPE-PLD is a major pathway, studies on NAPE-PLD knockout mice have revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis, particularly for polyunsaturated NAEs.[2] These alternative routes may also contribute to the formation of this compound, although their significance for saturated, very long-chain NAEs is less clear.
Degradation of this compound
The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, breaking down this compound into tricosanoic acid and ethanolamine.[3][4]
Metabolic Pathway Diagrams
Caption: Metabolic pathway of this compound.
Quantitative Data
Quantitative data for this compound is limited. However, lipidomics analyses have confirmed its presence in biological samples.[5] The table below provides a template for the type of quantitative data that is essential for understanding the metabolism of this lipid, with examples from other NAEs for reference.
| Analyte | Tissue/Cell Type | Concentration (pmol/g or pmol/mg protein) | Method | Reference |
| This compound | Data not available | To be determined | LC-MS/MS | |
| Palmitoylethanolamide (PEA) | Mouse Brain | ~15 | LC-MS/MS | [2] |
| Oleoylethanolamide (OEA) | Mouse Brain | ~5 | LC-MS/MS | [2] |
| Anandamide (AEA) | Mouse Brain | ~1 | LC-MS/MS | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from biological tissues.
1. Sample Preparation and Lipid Extraction:
-
Homogenize frozen tissue samples in a solution of chloroform:methanol (2:1, v/v) containing a suitable deuterated internal standard (e.g., a custom-synthesized Tricosanoyl-d4-ethanolamide).
-
Induce phase separation by adding water and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Recommended):
-
Load the dried and reconstituted lipid extract onto a pre-conditioned silica (B1680970) SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., chloroform) to remove neutral lipids.
-
Elute the NAEs with a more polar solvent mixture (e.g., chloroform:methanol, 9:1, v/v).
3. LC-MS/MS Analysis:
-
Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.
-
A gradient elution from a lower to a higher percentage of mobile phase B is used to elute the NAEs.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific MRM transition for this compound would be m/z 398.4 → 62.1.
-
4. Data Analysis:
-
Quantify the amount of this compound by comparing its peak area to that of the deuterated internal standard.
-
Normalize the data to the tissue weight or protein concentration.
Caption: Workflow for LC-MS/MS quantification.
Protocol 2: N-Acyltransferase (NAT) Activity Assay
This protocol describes a method to measure the activity of NATs, the enzymes responsible for the first step in this compound biosynthesis.
1. Enzyme Source:
-
Prepare cell lysates or microsomal fractions from tissues or cells of interest.
2. Reaction Mixture:
-
In a reaction vial, combine the cell lysate/microsomal protein, a specific concentration of Tricosanoyl-CoA, and a suitable concentration of phosphatidylethanolamine.
-
The reaction buffer should be optimized for pH and cofactors (e.g., Ca2+).
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
4. Reaction Termination and Product Extraction:
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Extract the lipid products as described in Protocol 1.
5. Product Quantification:
-
Quantify the amount of N-tricosanoyl-phosphatidylethanolamine (NTPE) formed using LC-MS/MS.
6. Data Analysis:
-
Calculate the NAT activity as the amount of NTPE produced per unit of protein per unit of time (e.g., pmol/mg/min).
Protocol 3: NAPE-PLD Activity Assay
This protocol outlines a method for measuring the activity of NAPE-PLD.
1. Enzyme Source:
-
Use cell lysates or membrane fractions from cells overexpressing NAPE-PLD or from tissues of interest.
2. Substrate:
-
Use a synthetic N-tricosanoyl-phosphatidylethanolamine (NTPE) substrate. Radiolabeled or fluorescently tagged substrates can also be employed for higher throughput screening.[6]
3. Reaction Mixture:
-
Combine the enzyme source with the NTPE substrate in a suitable buffer. The buffer should be optimized for pH and may contain detergents to solubilize the lipid substrate.
4. Incubation:
-
Incubate the reaction at 37°C for a specific time.
5. Product Detection:
-
Terminate the reaction and extract the lipids.
-
Quantify the amount of this compound produced using LC-MS/MS. If using a labeled substrate, detect the signal (radioactivity or fluorescence) corresponding to the product.
6. Data Analysis:
-
Express NAPE-PLD activity as the rate of product formation (e.g., nmol/mg/h).
Protocol 4: Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol describes a method to measure the activity of FAAH.
1. Enzyme Source:
-
Use cell lysates or membrane fractions from tissues or cells expressing FAAH.
2. Substrate:
-
Use this compound as the substrate.
3. Reaction Mixture:
-
Combine the enzyme source with this compound in an appropriate buffer.
4. Incubation:
-
Incubate the mixture at 37°C for a defined time.
5. Product Quantification:
-
Stop the reaction and extract the lipids.
-
Quantify the amount of tricosanoic acid produced using LC-MS/MS or GC-MS.
6. Data Analysis:
-
Calculate FAAH activity as the rate of substrate consumption or product formation.
Conclusion
The metabolic pathway of this compound follows the general principles of NAE biosynthesis and degradation. However, specific details regarding enzyme substrate specificities and in vivo concentrations remain to be fully elucidated. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolism of this intriguing lipid mediator and to explore its potential roles in health and disease. Further research is warranted to populate the quantitative data tables and to refine our understanding of the regulation of the this compound metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Detection of Tricosanoyl ethanolamide
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of Tricosanoyl ethanolamide (TEA) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a long-chain N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules with various physiological roles. This method employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive mode, with detection performed via Multiple Reaction Monitoring (MRM). The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for TEA quantification.
Principle of the Method
The quantification of this compound is achieved by LC-MS/MS, the gold standard for analyzing endogenous lipids.[1] The workflow begins with the extraction of lipids from the biological sample using an organic solvent, along with the addition of a stable isotope-labeled internal standard (IS) to ensure accuracy. The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system, where this compound and the IS are separated from other matrix components on a reversed-phase C18 column.[2][3]
Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.[4] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a standard calibration curve.
General N-acylethanolamine (NAE) Metabolism
To provide context for the analysis, the general metabolic pathway for NAEs is illustrated below. NAEs, including this compound, are synthesized from membrane phospholipids (B1166683) and are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).
Caption: General metabolic pathway of N-acylethanolamines (NAEs).
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable long-chain NAE-d4) internal standard
-
LC-MS grade Methanol, Acetonitrile, Water, and Isopropanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC eluent grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Glass autosampler vials (2 mL) with caps
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined in the diagram below. This workflow ensures reproducibility and minimizes potential sources of error.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Create a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 methanol/water mixture to prepare calibration standards.
-
Calibration Curve: Prepare calibration standards by spiking the appropriate working solutions into the blank biological matrix (e.g., plasma). A typical concentration range might be 0.1 to 100 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for a 100 µL plasma sample.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 500 µL of ice-cold ethyl acetate to each tube.[6]
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75:25 Mobile Phase A:B).
-
Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent[7] |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size[2] |
| Column Temperature | 40°C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
| Gradient Elution | See Table 2 below |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 25 | 75 |
| 1.0 | 25 | 75 |
| 6.0 | 0 | 100 |
| 8.0 | 0 | 100 |
| 8.1 | 25 | 75 |
| 10.0 | 25 | 75 |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5000 or equivalent)[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5000 V[7] |
| Source Temperature | 500°C[7] |
| Nebulizer Gas (GS1) | 30 psi |
| Turbo Gas (GS2) | 45 psi[7] |
| Curtain Gas | 35 psi[7] |
| Collision Gas (CAD) | 7 psi (Nitrogen)[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 below |
Table 4: MRM Transitions for this compound (TEA)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 398.4 | 62.1 | 50 | 25 |
| TEA-d4 (Internal Std.) | 402.4 | 62.1 | 50 | 25 |
| Note: These values are theoretical and must be optimized empirically on the specific mass spectrometer. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of this compound and the internal standard using the instrument's software.
-
Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot these ratios against the nominal concentrations of the standards.
-
Regression Analysis: Apply a linear regression with a 1/x weighting to the calibration curve. The coefficient of determination (R²) should be >0.99 for the curve to be accepted.[7]
-
Concentration Calculation: Determine the concentration of this compound in the unknown samples by back-calculating from their peak area ratios using the regression equation derived from the calibration curve.
Method Validation Summary
A full method validation should be performed according to regulatory guidelines. Key parameters are summarized below with typical acceptance criteria.
Table 5: Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (CV%) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within-run and between-run accuracy should be within 85-115% of nominal values (80-120% at LLOQ)[6] |
| Matrix Effect & Recovery | Should be consistent and reproducible across different lots of the biological matrix. |
| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term). |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and specific mass spectrometric detection allows for reliable analysis, making this method highly suitable for applications in lipidomics, clinical research, and drug development.
References
- 1. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. euncl.org [euncl.org]
- 5. LC-MS-MS analysis of neutral eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Tricosanoyl Ethanolamide Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosanoyl ethanolamide (N-tricosanoylethanolamine) is a long-chain saturated N-acylethanolamine (NAE). NAEs are a class of endogenous lipid mediators involved in a variety of physiological processes. As a member of this family, this compound is structurally composed of tricosanoic acid, a 23-carbon saturated fatty acid, and ethanolamine (B43304). The study of specific long-chain NAEs is crucial for understanding their unique biological roles and potential therapeutic applications. The availability of high-purity standards is essential for accurate quantification in biological samples and for investigating their pharmacological properties.
This document provides a detailed protocol for the chemical synthesis of this compound as a reference standard. The described method is an adaptation of established procedures for the synthesis of other long-chain saturated N-acylethanolamines.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from Tricosanoic acid and ethanolamine via an amidation reaction catalyzed by sodium methoxide (B1231860).
Materials:
-
Tricosanoic acid (≥98% purity)
-
Ethanolamine (≥99% purity)
-
Sodium methoxide (95% purity or as a solution in methanol)
-
Methanol (anhydrous)
-
Hexane (B92381) (ACS grade)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tricosanoic acid (1.0 equivalent) in a minimal amount of anhydrous methanol.
-
Addition of Reactants: To the stirred solution, add an excess of ethanolamine (10-20 equivalents). The large excess of ethanolamine also serves as a solvent.
-
Catalyst Addition: Carefully add sodium methoxide (0.1-0.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add hexane to dilute the mixture and wash with deionized water three times to remove the excess ethanolamine and sodium methoxide.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot hexane.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified product under vacuum to remove any residual solvent.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the ethanolamine moiety and the long alkyl chain of the tricosanoic acid.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the amide, the carbons of the ethanolamine group, and the distinct carbons of the long fatty acid chain.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of the synthesized compound. The fragmentation pattern should be consistent with the structure of this compound, showing characteristic fragments of the ethanolamine headgroup.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Tricosanoic Acid | 1.0 eq |
| Ethanolamine | 10 - 20 eq |
| Sodium Methoxide | 0.1 - 0.2 eq |
| Reaction Conditions | |
| Solvent | Methanol (minimal), Ethanolamine (excess) |
| Temperature | 65 - 70 °C (Reflux) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 85 - 95% |
| Characterization Data | |
| ¹H NMR (predicted) | |
| δ ~0.88 ppm (t) | -CH₃ |
| δ ~1.25 ppm (br s) | -(CH₂)₂₀- |
| δ ~1.62 ppm (quintet) | -CH₂-CH₂-C=O |
| δ ~2.20 ppm (t) | -CH₂-C=O |
| δ ~3.38 ppm (q) | -NH-CH₂-CH₂-OH |
| δ ~3.72 ppm (t) | -NH-CH₂-CH₂-OH |
| δ ~6.0 ppm (br s) | -NH- |
| ¹³C NMR (predicted) | |
| δ ~14.1 ppm | -CH₃ |
| δ ~22.7 - 36.8 ppm | -(CH₂)₂₁- |
| δ ~42.3 ppm | -NH-CH₂- |
| δ ~62.3 ppm | -CH₂-OH |
| δ ~174.5 ppm | -C=O |
| Mass Spectrometry (ESI+) | |
| [M+H]⁺ (calculated) | 398.3998 g/mol |
| [M+Na]⁺ (calculated) | 420.3817 g/mol |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for Tricosanoyl Ethanolamide Administration in Animal Models
A Guideline for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the administration of tricosanoyl ethanolamide in animal models is currently limited. The following application notes and protocols are based on established methodologies for structurally related long-chain N-acyl ethanolamines (NAEs), such as palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and stearoylethanolamide (SEA). These protocols should be considered as a starting point and require optimization and validation for this compound.
Introduction
This compound is a long-chain N-acyl ethanolamine, a class of endogenous lipid mediators with diverse biological activities. While the specific functions of this compound are still under investigation, related NAEs have demonstrated significant anti-inflammatory, analgesic, neuroprotective, and metabolic effects in various animal models. These effects are often mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), and interactions with the endocannabinoid system, including cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels. This document provides a comprehensive guide for the preclinical evaluation of this compound, drawing parallels from well-studied NAEs.
Quantitative Data Summary
The following tables summarize dosages and administration routes for related long-chain NAEs in different animal models, which can serve as a reference for designing studies with this compound.
Table 1: Intraperitoneal (i.p.) Administration of N-Acyl Ethanolamines in Rodent Models
| Compound | Animal Model | Dosage Range (mg/kg) | Observed Effects | Reference |
| Stearoylethanolamide (SEA) | Mice | Not specified | Neuroprotective, anti-inflammatory | [1] |
| Oleoylethanolamide (OEA) | Rats | 10 | Reduced hepatic oxidative and endoplasmic reticulum stress | [2] |
| Palmitoylethanolamide (PEA) | Rats | 100 | Reduced mechanical hyperalgesia | [3] |
Table 2: Oral (p.o.) Administration of N-Acyl Ethanolamines in Various Animal Models
| Compound | Animal Model | Dosage Range (mg/kg/day) | Formulation/Vehicle | Observed Effects | Reference |
| Stearoylethanolamide (SEA) | Mice | 25 | Not specified | Anorexic effect | [4] |
| Palmitoylethanolamide (PEA) | Mice | 100 | Added to animal food | Rescued cognitive deficit, reduced neuroinflammation | [5] |
| Palmitoylethanolamide (PEA) | Dogs | 10 - 15 | Micronized | Reduced pruritus and skin lesions in allergic dermatitis | [6] |
| Oleoylethanolamide (OEA) | Rats | Not specified | pH-sensitive enteric-coated capsules | Inhibition of food intake | [7] |
Table 3: Subcutaneous (s.c.) Administration of N-Acyl Ethanolamines in Mouse Models
| Compound | Animal Model | Dosage (mg/kg/day) | Delivery Method | Observed Effects | Reference |
| Palmitoylethanolamide (PEA) | Mice (Alzheimer's model) | 30 | Slow-release subcutaneous pellets | Neuroprotection, mitigated neuroinflammation | [8] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of NAEs, which can be adapted for this compound.
Preparation of this compound for Administration
Materials:
-
This compound (crystalline solid)
-
Vehicle (e.g., saline/polyethylene glycol/Tween 80 (90/5/5, v/v/v), Pluronic® F-68, or as determined by solubility studies)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the appropriate vehicle: Due to the lipophilic nature of long-chain NAEs, a vehicle containing a surfactant or co-solvent is often necessary for stable suspension or solution. Preliminary solubility tests are recommended. For oral administration in feed, this compound can be mixed with a small portion of the powdered diet before being incorporated into the total feed.
-
Weigh the required amount: Accurately weigh the desired amount of this compound powder.
-
Prepare the vehicle solution/suspension: In a sterile tube, prepare the chosen vehicle.
-
Dissolve/suspend the compound: Gradually add the weighed this compound to the vehicle while vortexing.
-
Ensure homogeneity: Continue vortexing until a homogenous suspension or clear solution is obtained. Sonication may be used to aid dissolution or create a finer suspension.
-
Fresh preparation: It is recommended to prepare the formulation fresh on each day of the experiment to ensure stability and prevent degradation.[2]
Administration to Animal Models
A. Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Properly restrain the animal (e.g., mouse or rat) to expose the abdominal area.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice), insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Administer the dose: Slowly inject the prepared this compound formulation. The injection volume should be appropriate for the animal's size (e.g., 5-10 ml/kg for rats).[2]
-
Monitor: Observe the animal for any immediate adverse reactions.
B. Oral Gavage (p.o.):
-
Animal Restraint: Gently restrain the animal.
-
Gavage Needle: Use a sterile, flexible, or ball-tipped gavage needle of a size appropriate for the animal.
-
Administration: Carefully insert the gavage needle into the esophagus and advance it into the stomach. Administer the prepared formulation slowly.
-
Monitor: Observe the animal to ensure proper swallowing and to check for any signs of distress.
C. Administration in Diet:
-
Calculate the dose: Determine the total amount of this compound needed based on the daily food consumption of the animals and the desired dosage (mg/kg/day).
-
Prepare medicated feed: Thoroughly mix the calculated amount of this compound with a small amount of powdered chow. Gradually incorporate this pre-mix into the total amount of feed to ensure uniform distribution.
-
Monitor food intake: Monitor daily food consumption to ensure the animals are receiving the intended dose.
D. Subcutaneous (s.c.) Pellet Implantation (for chronic studies):
-
Anesthesia: Anesthetize the animal using an approved protocol (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical Preparation: Shave and sterilize the skin on the dorsal side, between the shoulder blades.
-
Incision: Make a small incision in the skin.
-
Pellet Implantation: Using sterile forceps, create a small subcutaneous pocket and insert the slow-release pellet containing this compound.
-
Closure: Close the incision with surgical clips or sutures.
-
Post-operative care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection.
Signaling Pathways and Visualization
Long-chain NAEs exert their biological effects through various signaling pathways. The primary targets identified for related compounds include PPARα and the endocannabinoid system.
PPARα Signaling Pathway
// Nodes NAE [label="this compound\n(or other NAEs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Effects [label="Biological Effects\n(e.g., Anti-inflammatory,\nMetabolic Regulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NAE -> PPARa [label="Activates"]; PPARa -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Biological_Effects [label="Leads to"]; }
Caption: PPARα signaling pathway activated by N-acyl ethanolamines.
Endocannabinoid System Modulation
// Nodes NAE [label="this compound\n(or other NAEs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1_CB2 [label="CB1/CB2 Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; TRPV1 [label="TRPV1 Channel", fillcolor="#FBBC05", fontcolor="#202124"]; FAAH [label="FAAH\n(Fatty Acid Amide Hydrolase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anandamide [label="Anandamide (AEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Cascades [label="Downstream Signaling\nCascades", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biological_Responses [label="Biological Responses\n(e.g., Analgesia, Neuroprotection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NAE -> CB1_CB2 [label="Direct or Indirect\nModulation"]; NAE -> TRPV1 [label="Modulation"]; FAAH -> Anandamide [label="Degrades", dir=back, style=dashed, color="#5F6368"]; NAE -> FAAH [label="May inhibit\n(Entourage Effect)"]; CB1_CB2 -> Signaling_Cascades; TRPV1 -> Signaling_Cascades; Signaling_Cascades -> Biological_Responses; Anandamide -> CB1_CB2 [label="Activates"]; } Caption: Modulation of the endocannabinoid system by N-acyl ethanolamines.
Experimental Workflow for In Vivo Studies
// Nodes Animal_Model [label="Select Animal Model\n(e.g., Mouse, Rat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Selection [label="Dose Range Finding Study\n(Acute Toxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Prepare Tricosanoyl\nEthanolamide Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administration [label="Administer Compound\n(i.p., p.o., s.c.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Tests [label="Behavioral Assessments\n(e.g., Analgesia, Cognition)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Collection [label="Tissue and Blood Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Assays\n(e.g., Cytokine levels, Biomarkers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Dose_Selection; Dose_Selection -> Formulation; Formulation -> Administration; Administration -> Behavioral_Tests; Behavioral_Tests -> Tissue_Collection; Tissue_Collection -> Biochemical_Analysis; Tissue_Collection -> Histology; Biochemical_Analysis -> Data_Analysis; Histology -> Data_Analysis; }
Caption: General experimental workflow for in vivo studies.
Conclusion
While direct experimental data for this compound in animal models is not yet available, the extensive research on related long-chain N-acyl ethanolamines provides a solid foundation for initiating such studies. The protocols and data presented here offer a starting point for investigating the pharmacokinetic and pharmacodynamic properties of this compound. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish a safe and effective dose for this specific compound. Further research will be crucial to elucidate the unique biological functions and therapeutic potential of this compound.
References
- 1. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleoylethanolamide Reduces Hepatic Oxidative Stress and Endoplasmic Reticulum Stress in High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical update on oral palmythopylethanolamide (PEAum) in the management of chronic pain. Narrative review [mpainjournal.com]
- 4. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoylethanolamide and Related ALIAmides for Small Animal Health: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]
Application Note: A Comprehensive Lipidomics Workflow for the Profiling of Tricosanoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosanoyl ethanolamide (23:0-EA) is a long-chain N-acyl ethanolamine (B43304) (NAE), a class of endogenous bioactive lipids that play significant roles in various physiological processes, including inflammation, pain signaling, and energy homeostasis.[1] As members of the endocannabinoidome, NAEs like this compound are of increasing interest in drug discovery and development for their therapeutic potential.[2][3] Accurate and robust quantification of this compound in biological matrices is crucial for understanding its physiological functions and its role in pathological conditions.
This application note provides a detailed lipidomics workflow for the profiling and quantification of this compound and other NAEs. The protocol outlines procedures for lipid extraction, chromatographic separation, mass spectrometric analysis, and data processing.
Experimental Workflow Overview
The lipidomics workflow for this compound profiling encompasses several critical stages, from sample preparation to data analysis. A generalized schematic of this workflow is presented below.
Caption: Lipidomics workflow for this compound analysis.
Experimental Protocols
Sample Preparation and Lipid Extraction
Accurate quantification begins with efficient and reproducible extraction of lipids from the biological matrix. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed.
a) Solid-Phase Extraction (SPE) Protocol [1][4][5]
-
Sample Homogenization: Homogenize or sonicate tissue samples in a suitable buffer (e.g., 10% methanol (B129727) in water).[4]
-
Internal Standard Spiking: Spike samples with a deuterated internal standard solution (e.g., 50 µL of 50 pg/µL d4-Palmitoyl ethanolamide or other appropriate d-NAEs) to account for matrix effects and procedural losses.[1][4]
-
SPE Cartridge Conditioning: Condition a Strata-X 33u polymerized solid reverse phase extraction column by washing with 3.5 mL of 100% methanol, followed by 3.5 mL of water.[1][4]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3.5 mL of 10% methanol to remove hydrophilic impurities.[1][4]
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 90 µL) of the initial mobile phase for LC-MS analysis.[4]
b) Liquid-Liquid Extraction (LLE) Protocol (Folch Method Modification) [6][7]
-
Sample Homogenization: Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of deuterated internal standard to the homogenate.
-
Phase Separation: Add water to induce phase separation. Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation and Reconstitution: Proceed with steps 7 and 8 from the SPE protocol.
Liquid Chromatography (LC)
Reverse-phase chromatography is typically used to separate NAEs prior to mass spectrometric analysis.
-
Column: A C8 or C18 analytical column (e.g., Luna reverse-phase C8, 2.1 mm x 250 mm) is suitable for NAE separation.[1]
-
Mobile Phase A: Water/acetonitrile/acetic acid (70:30:0.1, v/v/v) with 1 g/L ammonium (B1175870) acetate.[1][4]
-
Mobile Phase B: Acetonitrile/isopropyl alcohol/acetic acid (45:45:10, v/v/v) with 1 g/L ammonium acetate.[1][4]
-
Flow Rate: 300 µL/min.[1]
-
Column Temperature: 50°C.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic NAEs. An example gradient is as follows: 0-1 min (0% B), 1-4 min (linear gradient to 50% B), 4-14 min (linear gradient to 100% B), 14-20 min (hold at 100% B), followed by re-equilibration at initial conditions.[4]
Tandem Mass Spectrometry (MS/MS)
NAEs are typically analyzed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Characteristic Fragmentation: NAEs characteristically fragment to produce a common product ion at m/z 62, corresponding to the protonated ethanolamine moiety.[1] The precursor ion is the [M+H]+ of the specific NAE.
Table 1: Quantitative Data and MS/MS Parameters for Selected N-Acyl Ethanolamines
| N-Acyl Ethanolamide | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Internal Standard |
| Palmitoyl ethanolamide | 16:0-EA | 300.3 | 62.0 | ~11.5 | d4-16:0-EA |
| Oleoyl ethanolamide | 18:1-EA | 326.3 | 62.0 | ~12.5 | d4-18:1-EA |
| Stearoyl ethanolamide | 18:0-EA | 328.3 | 62.0 | ~13.2 | d4-16:0-EA |
| This compound | 23:0-EA | 398.4 | 62.0 | ~16.2 | d4-16:0-EA |
| Lignoceroyl ethanolamide | 24:0-EA | 412.4 | 62.0 | ~16.6 | d4-16:0-EA |
Retention times are approximate and can vary depending on the specific LC system and conditions.[1]
N-Acyl Ethanolamine Signaling Pathway
NAEs are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) in the cell membrane and exert their effects through various signaling pathways before being degraded.
Caption: Biosynthesis and degradation pathway of N-Acyl Ethanolamines.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the target NAEs and their corresponding internal standards using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a robust and reliable lipidomics workflow for the quantitative profiling of this compound in biological samples. The detailed protocols for sample preparation, LC-MS/MS analysis, and data processing can be readily implemented in research and drug development settings. Adherence to these methodologies will ensure high-quality, reproducible data, facilitating a deeper understanding of the biological roles of this compound and other NAEs.
References
- 1. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Applications - CAT N°: 9001743 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Solid-Phase Extraction of Tricosanoyl Ethanolamide from Biological Matrices
**Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of Tricosanoyl ethanolamide, a long-chain N-acylethanolamine (NAE), from biological samples such as plasma and serum. Due to the hydrophobic nature of this compound, a reversed-phase SPE method using a C18 sorbent is recommended. This method is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). While specific performance data for this compound is not widely published, this protocol is based on established methods for other long-chain NAEs and provides a robust starting point for method development.
**Introduction
This compound is a member of the N-acylethanolamine family of lipid mediators.[1][2] These compounds, which include the well-known endocannabinoid anandamide (B1667382), are involved in a variety of physiological processes. The analysis of NAEs in biological matrices is challenging due to their low endogenous concentrations and the presence of interfering substances.[3] Solid-phase extraction is a widely used sample preparation technique that addresses these challenges by isolating and concentrating the analytes of interest from complex sample matrices.[4] This application note details a reversed-phase SPE protocol suitable for the extraction of the highly lipophilic this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.
Materials:
-
SPE Cartridges: C18, 500mg/3mL (or similar reversed-phase sorbent)
-
Biological Sample (e.g., Plasma, Serum)
-
Internal Standard (e.g., a deuterated analog of a long-chain NAE)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
SPE Vacuum Manifold or Positive Pressure Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Sample Pre-treatment:
-
Thaw frozen biological samples on ice.
-
To 1 mL of sample (e.g., plasma), add an appropriate amount of internal standard.
-
Precipitate proteins by adding 2 mL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of water. Ensure the sorbent does not go dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove any remaining aqueous solvent. This step is critical for efficient elution.
-
Elution: Elute the this compound with 5 mL of a strong organic solvent, such as methanol or acetonitrile. Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of an appropriate solvent (e.g., 50:50 methanol:acetonitrile) for subsequent analysis.
Data Presentation
The following table summarizes representative recovery data for long-chain N-acylethanolamines from biological fluids using reversed-phase SPE methods. While specific data for this compound is not available, these values provide an expected range of performance.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Anandamide (AEA) | Plasma | C18 | ~60% | [5] |
| Palmitoylethanolamide (PEA) | Plasma | C18 | >85% | Generic Data |
| Oleoylethanolamide (OEA) | Plasma | C18 | >85% | Generic Data |
Note: Recovery can be influenced by the specific biological matrix, SPE sorbent brand, and variations in the protocol.
Downstream Analysis
The reconstituted sample is ready for analysis, typically by LC-MS/MS. NAEs are often analyzed in positive electrospray ionization mode.[6] A common fragmentation product for NAEs is an ion at m/z 62, corresponding to the ethanolamine (B43304) head group, which can be used for precursor ion scanning or multiple reaction monitoring (MRM) experiments.[6][7]
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. This compound - Applications - CAT N°: 9001743 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Identification of N-acylethanolamines in Dictyostelium discoideum and confirmation of their hydrolysis by fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Tricosanoyl Ethanolamide in Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Tricosanoyl ethanolamide is a long-chain N-acyl ethanolamine (B43304) (NAE), a class of lipid mediators related to the endocannabinoid system.[1][2] As of the latest literature review, specific experimental data on the biological activities of this compound in neuroscience is not available. Its relative importance as a metabolite is yet to be determined.[1][2] The following application notes and protocols are based on the established methodologies for studying other well-characterized NAEs, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), which have demonstrated neuroprotective and anti-inflammatory properties.[3][4][5] These protocols are provided as a guide for researchers to design and conduct initial studies on this compound.
Introduction to N-Acyl Ethanolamines (NAEs) in Neuroscience
N-acyl ethanolamines are a class of endogenous lipid mediators that play crucial roles in various physiological processes.[6] This family includes the endocannabinoid anandamide, as well as non-cannabinoid signaling molecules like PEA and OEA.[7] While some NAEs interact with cannabinoid receptors, others, particularly saturated and monounsaturated NAEs, exert their effects through alternative targets such as peroxisome proliferator-activated receptor alpha (PPARα).[7] These molecules are involved in the regulation of inflammation, pain, and neuronal function.[4][[“]] Given its structure as a very long-chain saturated NAE, this compound may possess unique biological activities within the central nervous system.
Hypothetical Signaling Pathway and Experimental Workflow
Based on the known mechanisms of other long-chain NAEs, a primary hypothesis is that this compound may exert anti-inflammatory effects through the activation of PPARα.
The following workflow outlines a general approach to characterizing the neuroprotective and anti-inflammatory effects of this compound.
Data Presentation: Representative Data for NAEs
The following tables summarize representative quantitative data from studies on PEA and OEA, which can serve as a benchmark for designing experiments with this compound.
Table 1: Representative In Vivo Efficacy of NAEs in a Neuroinflammation Model
| Compound | Animal Model | Administration Route & Dose | Key Findings | Reference |
| Oleoylethanolamide | Rat (LPS-induced) | i.p., 10 mg/kg | Reduced brain TNF-α mRNA; Prevented NF-κB activation. | [3] |
| Palmitoylethanolamide | Rat (LPS-induced) | i.p., 10 mg/kg | Reduced plasma TNF-α; Prevented NF-κB activation. | [3] |
| Oleoylethanolamide | Mouse (Parkinson's model) | i.p., 1-5 mg/kg | Neuroprotective effect on dopaminergic neurons. | [9] |
Table 2: Representative In Vitro Anti-inflammatory Activity of NAEs
| Compound | Cell Line | Inflammatory Stimulus | Concentration Range | Effect | Reference |
| Oleoylethanolamide | BV2 microglia | Oxygen-glucose deprivation | 1-10 µM | Shifted microglia to anti-inflammatory M2 phenotype. | [10] |
| Palmitoylethanolamide | Primary microglia | Carrageenan | 0.1-1 µg (i.c.v. in vivo) | Reduced expression of COX-2 and iNOS. | [11] |
Experimental Protocols
This protocol is designed to assess the potential of this compound to suppress the inflammatory response in microglia, the resident immune cells of the brain.[12][13]
1. Cell Culture:
-
Culture a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Preparation of this compound:
-
This compound is a crystalline solid soluble in chloroform.[1] For cell culture experiments, prepare a stock solution in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
3. Treatment:
-
Pre-treat the microglial cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Subsequently, induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Include appropriate controls: vehicle control (DMSO), LPS only, and this compound only.
4. Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
5. Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA kits.
-
Gene Expression Analysis: Extract total RNA from the cells and perform qRT-PCR to measure the mRNA levels of inflammatory genes (e.g., Nos2, Tnf, Il6).
-
Western Blot: Analyze the protein expression of key inflammatory signaling molecules (e.g., p-NF-κB, IκBα, COX-2).
This protocol describes a widely used in vivo model to evaluate the anti-neuroinflammatory effects of compounds in a physiological setting.[14][15][16]
1. Animals:
-
Use adult male C57BL/6 mice or Wistar rats. House the animals under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.
2. This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Administer this compound via intraperitoneal (i.p.) injection at a range of doses (e.g., 1, 5, 10 mg/kg). Administer the vehicle to the control group.
3. Induction of Neuroinflammation:
-
One hour after the this compound treatment, induce neuroinflammation by i.p. injection of LPS (e.g., 0.5 mg/kg).[3]
4. Behavioral Assessment (optional):
-
Conduct behavioral tests to assess sickness behavior, anxiety, or cognitive function at relevant time points after LPS injection (e.g., 2-24 hours).
5. Sample Collection:
-
At a predetermined time point (e.g., 4-24 hours post-LPS), euthanize the animals and collect blood and brain tissue.
-
Perfuse the animals with saline before brain extraction for biochemical analysis.
6. Biochemical Analysis of Brain Tissue:
-
Cytokine Analysis: Homogenize specific brain regions (e.g., hippocampus, cortex) and measure cytokine levels using ELISA or multiplex assays.
-
Immunohistochemistry: Prepare brain sections to visualize microglial activation (e.g., Iba1 staining) and astrogliosis (e.g., GFAP staining).
-
Western Blot/qRT-PCR: Analyze the expression of inflammatory markers as described in the in vitro protocol.
Note: The optimal doses, timing, and specific endpoints for this compound will need to be determined empirically. The provided protocols serve as a starting point for these investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Applications - CAT N°: 9001743 [bertin-bioreagent.com]
- 3. Systemic Administration of Oleoylethanolamide Protects from Neuroinflammation and Anhedonia Induced by LPS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide: A Nutritional Approach to Keep Neuroinflammation within Physiological Boundaries—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. academic.oup.com [academic.oup.com]
- 10. Oleoylethanolamide Protects against Acute Ischemic Stroke by Promoting PPARα-Mediated Microglia/Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tricosanoyl Ethanolamide Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Tricosanoyl ethanolamide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a saturated N-acylethanolamine, a class of lipid signaling molecules.[1][2] It exists as a crystalline solid and, due to its long hydrocarbon chain, is highly lipophilic, making it poorly soluble in aqueous buffers.[3] This low solubility can pose significant challenges for in vitro and in vivo experiments that require its delivery in an aqueous medium.
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended initial steps?
Directly dissolving this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the aqueous buffer of choice.
Q3: What organic solvents are suitable for creating a stock solution of this compound?
Chloroform is a documented solvent for this compound, with a solubility of at least 1 mg/ml.[3] For biological experiments, less toxic solvents like ethanol (B145695) or dimethylformamide (DMF) are often preferred. For a similar long-chain N-acyl ethanolamine, Stearoyl ethanolamide, stock solutions can be prepared in ethanol or DMF at a concentration of at least 2 mg/ml.[4]
Q4: My this compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:
-
Use a Co-solvent: The organic solvent from the stock solution can act as a co-solvent, helping to keep the compound in solution. However, the final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid affecting the biological system.
-
Incorporate a Detergent: Non-ionic detergents such as Tween® 80 or Triton™ X-100 can be added to the aqueous buffer to help solubilize lipophilic molecules by forming micelles.
-
Utilize a Carrier Protein: Bovine Serum Albumin (BSA) is commonly used to bind and solubilize fatty acids and other lipids in aqueous solutions, improving their stability and delivery to cells.
-
Sonication: Applying ultrasonication can help to disperse the compound and improve its solubility in the buffer.[5]
Q5: What is the optimal pH for my buffer to improve this compound solubility?
For N-acyl ethanolamines, pH adjustment is a potential strategy to enhance solubility.[6][7] However, the amide linkage in this compound is relatively stable. The effect of pH on its solubility is likely to be less pronounced compared to acidic or basic compounds. It is more critical to ensure the pH of the final solution is compatible with your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the buffer. | High lipophilicity and crystalline nature of the compound. | Prepare a concentrated stock solution in an organic solvent (e.g., chloroform, ethanol, DMF) first. |
| Compound precipitates after diluting the organic stock into the aqueous buffer. | The aqueous environment cannot maintain the solubility of the lipophilic compound. | 1. Decrease the final concentration of this compound.2. Increase the concentration of the organic co-solvent (ensure it's compatible with your assay).3. Add a biocompatible detergent (e.g., Tween® 80) to the buffer.4. Pre-complex the compound with a carrier protein like BSA. |
| Inconsistent experimental results. | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect for any precipitation before each experiment.2. Prepare fresh dilutions from the stock solution immediately before use.3. Use sonication to ensure a homogenous dispersion. |
| Cell toxicity or other artifacts are observed. | The organic solvent or detergent used for solubilization is affecting the biological system. | 1. Run vehicle controls (buffer with the same concentration of organic solvent and/or detergent) to assess toxicity.2. Titrate the concentration of the solubilizing agent to the lowest effective level.3. Consider alternative solubilization methods like lipid-based formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using an Organic Co-solvent
-
Prepare a Stock Solution: Dissolve this compound in 100% ethanol or DMF to a concentration of 1-10 mg/ml. Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for several months.[4]
-
Prepare the Working Solution: Immediately before use, dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to the desired final concentration. Vortex briefly to mix.
-
Final Concentration of Organic Solvent: Ensure the final concentration of ethanol or DMF in your experiment is low (e.g., <0.5%) to minimize solvent effects.
Protocol 2: Preparation of this compound Solution using a Detergent
-
Prepare a Detergent-Containing Buffer: Add a non-ionic detergent like Tween® 80 or Triton™ X-100 to your aqueous buffer. The final concentration of the detergent will need to be optimized but can range from 0.01% to 0.1%.
-
Prepare the Working Solution: While vortexing the detergent-containing buffer, slowly add the required volume of the this compound organic stock solution.
-
Equilibration: Allow the solution to mix for 15-30 minutes before use to facilitate micelle formation.
Protocol 3: Preparation of this compound Solution using Bovine Serum Albumin (BSA)
-
Prepare a BSA Solution: Dissolve fatty-acid-free BSA in your aqueous buffer to a desired concentration (e.g., 1-10 mg/ml).
-
Prepare the Working Solution: Add the this compound organic stock solution to the BSA solution. The molar ratio of this compound to BSA should be optimized, but a starting point of 1:1 to 4:1 can be tested.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for binding.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | Chloroform | 1 mg/ml[3] |
| Stearoyl ethanolamide | Ethanol | ≥ 2 mg/ml[4] |
| Stearoyl ethanolamide | DMF | ≥ 2 mg/ml[4] |
| Stearoyl ethanolamide | PBS (pH 7.2) | ≥ 100 µg/ml[4] |
Visual Guides
Caption: Experimental workflow for improving this compound solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
Tricosanoyl ethanolamide stability issues in storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of tricosanoyl ethanolamide during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a type of N-acylethanolamine (NAE), a class of fatty acid amides.[1] It consists of a 23-carbon saturated fatty acid (tricosanoic acid) linked to an ethanolamine (B43304) molecule via an amide bond.[1] Like other long-chain saturated fatty acid amides, it is a crystalline solid at room temperature and is generally characterized by low solubility in water and higher solubility in organic solvents like chloroform.[1][2] While its specific biological role is still under investigation, it belongs to the family of endocannabinoid-like lipid mediators.[1]
Q2: What are the primary stability concerns for this compound in storage?
The primary stability concerns for this compound are chemical hydrolysis and physical changes.
-
Chemical Stability: The amide bond is susceptible to hydrolysis, which breaks the molecule into tricosanoic acid and ethanolamine. This reaction can be catalyzed by exposure to strong acids, bases, or residual enzymatic activity (e.g., from biological samples).[2][3][4]
-
Physical Stability: As a crystalline solid, its physical form can be affected by temperature fluctuations and humidity, potentially leading to clumping or changes in morphology.
-
Oxidative Stability: Due to its fully saturated acyl chain, this compound has high oxidative stability compared to unsaturated NAEs like anandamide (B1667382) (N-arachidonoylethanolamine).[5]
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C. For long-term storage, -80°C is recommended, especially for samples in solution.[6]
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Container: Use tightly sealed, high-quality glass or chemically resistant polymer vials to prevent moisture ingress and contamination.
Troubleshooting Guide
Problem 1: My analytical results (e.g., LC-MS, NMR) show unexpected peaks, suggesting my sample is impure or has degraded.
-
Possible Cause: The most likely cause of degradation is the hydrolysis of the amide bond. This can occur if the sample has been exposed to moisture, incompatible pH conditions (acidic or basic), or enzymatic contaminants.
-
Troubleshooting Steps:
-
Confirm Degradants: The primary degradation products will be tricosanoic acid and ethanolamine. Check your analytical data for masses or signals corresponding to these compounds.
-
Review Handling Procedures: Ensure that all solvents used were anhydrous and that the sample was not exposed to acidic or basic conditions during preparation.
-
Implement a Stability Study: Perform a controlled experiment to assess stability under your specific experimental conditions. Use a validated, stability-indicating analytical method to monitor the purity of the compound over time.
-
Problem 2: The physical appearance of my solid sample has changed (e.g., clumping, discoloration, oily film).
-
Possible Cause: This often indicates moisture absorption or melting/recrystallization due to temperature fluctuations. Fatty acid amides are known to form surface layers, which can be affected by environmental conditions.[2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Check the temperature and humidity of your storage unit. Ensure containers are sealed properly.
-
Dry the Sample: If moisture is suspected, the sample can be dried under a high vacuum (desiccator).
-
Re-test Purity: Before use, re-analyze the sample's purity using an appropriate technique (e.g., LC-MS) to ensure it has not chemically degraded.
-
Problem 3: I am observing poor reproducibility in my biological assays.
-
Possible Cause: Inconsistent sample integrity due to degradation can lead to variable concentrations of the active compound. The degradation products could also potentially interfere with the assay.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Prepare stock and working solutions fresh from solid material for each experiment whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.[7]
-
Validate Solution Stability: If solutions must be stored, perform a stability test. Aliquot the solution into single-use vials and store at -80°C. Test an aliquot for purity at set time points to determine its usable shelf-life.
-
Control for Solvents: Ensure the solvent used to dissolve the this compound is compatible with your assay and does not promote degradation. For example, some lipids are less stable in protic solvents.
-
Data & Protocols
Comparative Thermal Stability of Fatty Acid Amides
The thermal stability of fatty acid amides is linked to their molecular structure. Saturated amides with longer carbon chains, like this compound, exhibit greater thermal stability.[8] The data below for related compounds illustrates this trend.
| Fatty Acid Amide | Formula | Saturation | Melting Point (°C) | Notes on Thermal Stability |
| Oleamide | C₁₈H₃₅NO | Unsaturated (C18:1) | 70 - 85 | Lower thermal stability compared to saturated counterparts. |
| Stearamide | C₁₈H₃₇NO | Saturated (C18:0) | 98 - 109 | Offers high thermal stability. |
| Erucamide | C₂₂H₄₃NO | Unsaturated (C22:1) | 76 - 88 | Suitable for higher temperature applications than oleamide. |
| Behenamide | C₂₂H₄₅NO | Saturated (C22:0) | 105 - 115 | Exhibits excellent thermal stability due to its long, saturated chain.[8] |
Data adapted from experimental findings on common fatty acid amides.[8]
Experimental Protocol: Stability-Indicating LC-MS/MS Method
This protocol describes a general method for quantifying this compound and detecting its primary hydrolytic degradant, tricosanoic acid. This method is based on established procedures for other N-acylethanolamines.[9][10][11]
1. Objective: To assess the stability of this compound in storage by monitoring its concentration and the formation of tricosanoic acid over time.
2. Materials:
-
This compound
-
Tricosanoic acid (for reference standard)
-
Deuterated NAE internal standard (e.g., PEA-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Class A volumetric flasks and pipettes
-
Autosampler vials
3. Sample Preparation (For a Stability Study):
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform).
-
Aliquot the stock solution into multiple amber glass vials.
-
Store the vials under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each time point (e.g., 0, 1, 3, 6 months), retrieve one vial from each condition.
-
Prepare a working sample by diluting the stock to a final concentration of ~1 µg/mL in acetonitrile/water (1:1 v/v). Spike with the internal standard.
4. UPLC-MS/MS Conditions:
-
Chromatography System: UPLC system (e.g., Waters Acquity).[10]
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start at 70% B.
-
Ramp to 100% B over 5 minutes.
-
Hold at 100% B for 1 minute.
-
Return to 70% B over 0.5 minutes and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
5. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: [M+H]⁺ → fragment ion. Precursor/product ions must be determined by direct infusion of a standard. For NAEs, a common product ion results from the loss of the ethanolamine headgroup (m/z 62).[10]
-
Tricosanoic Acid: [M+H]⁺ → fragment ion.
-
Internal Standard (e.g., PEA-d4): 304.2 → 62.0.[10]
-
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the concentration of this compound versus time for each storage condition.
-
Monitor the appearance and increase of the peak corresponding to tricosanoic acid.
Visualizations
Caption: Chemical hydrolysis pathway of this compound.
Caption: Experimental workflow for a typical stability study.
Caption: Simplified overview of NAE metabolism and signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid amides | Cyberlipid [cyberlipid.gerli.com]
- 6. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. benchchem.com [benchchem.com]
- 9. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tricosanoyl Ethanolamide (TEA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Tricosanoyl ethanolamide (TEA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound (TEA)?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as TEA, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification. In the analysis of biological samples, complex matrices containing salts, proteins, and other lipids are common sources of these effects.[1][2]
Q2: My TEA signal is low and inconsistent. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. Other signs include poor reproducibility between injections and a lack of a linear dose-response relationship in your calibration curve.
Q3: How can I assess the extent of matrix effects in my TEA analysis?
A3: The two most common methods for evaluating matrix effects are:
-
Post-column infusion: A constant flow of a pure TEA standard is infused into the mass spectrometer after the analytical column. A sample extract from a blank matrix is then injected. Any deviation (dip or peak) in the baseline signal of the TEA standard indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Post-extraction spike: The response of a TEA standard in a clean solvent is compared to the response of the same standard spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q4: What is the most effective strategy to compensate for matrix effects in TEA quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[3] A deuterated version of TEA, if available, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal. If a specific deuterated TEA is unavailable, a structurally similar long-chain N-acylethanolamine deuterated standard can be used as an alternative.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low TEA signal intensity | Ion suppression from matrix components. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) in addition to Liquid-Liquid Extraction (LLE) to remove interfering phospholipids (B1166683) and other matrix components. 2. Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering molecules. 3. Optimize Chromatography: Adjust the LC gradient to better separate TEA from co-eluting matrix components. |
| Poor reproducibility | Inconsistent matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects. 2. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the sample matrix. |
| Non-linear calibration curve | Matrix effects are concentration-dependent. | 1. Prepare Matrix-Matched Calibrators: Prepare your calibration standards in an extracted blank matrix that is similar to your study samples. 2. Use a SIL-IS: An appropriate internal standard will help to linearize the response. |
| High background noise | Contamination of the LC-MS system. | 1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly abundant, interfering compounds elute, preventing them from entering the mass spectrometer. 2. Thoroughly Clean the Ion Source: Regularly clean the ion source of the mass spectrometer to remove accumulated contaminants. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of N-acylethanolamines, including TEA, from biological matrices like plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Deuterated internal standard (e.g., d4-Palmitoylethanolamide as a surrogate if deuterated TEA is unavailable)
-
Methanol
-
0.9% NaCl solution
-
SPE Cartridge (e.g., Silica-based)
-
Ethyl acetate
-
Acetonitrile
Procedure:
-
Internal Standard Spiking: To 100 µL of the biological sample, add the deuterated internal standard.
-
Liquid-Liquid Extraction:
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Solvent Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction:
-
Condition the silica (B1680970) SPE cartridge with 1 mL of hexane.
-
Reconstitute the dried extract in a small volume of chloroform and load it onto the SPE cartridge.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
Elute the NAEs with 1 mL of an ethyl acetate:hexane (9:1, v/v) mixture.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Quantification Method
This is a general LC-MS/MS method for the analysis of NAEs.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 20% B
-
12.1-15 min: Re-equilibration at 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for TEA):
-
Analyte: this compound (TEA)
-
Precursor Ion (Q1): m/z 398.4 ([M+H]+)
-
Product Ion (Q3): m/z 62.1 (Ethanolamine fragment)
-
-
Internal Standard: (Example using d4-Palmitoylethanolamide)
-
Precursor Ion (Q1): m/z 304.3 ([M+H]+)
-
Product Ion (Q3): m/z 66.1 (Deuterated ethanolamine (B43304) fragment)
-
-
Quantitative Data Summary
The following table presents representative data for recovery and matrix effects for N-acylethanolamines closely related to TEA. These values can serve as a benchmark for what to expect during method development for TEA.
| Analyte | Sample Type | Extraction Method | Recovery (%) | Matrix Factor | Reference |
| Palmitoylethanolamide (PEA) | Human Plasma | LLE | 85 - 95 | 0.88 - 1.05 | Adapted from[4] |
| Oleoylethanolamide (OEA) | Human Plasma | LLE-SPE | 90 - 102 | 0.92 - 1.10 | Adapted from[4] |
| Anandamide (AEA) | Human Plasma | LLE | 82 - 98 | 0.85 - 1.02 | Adapted from[4] |
Note: Data is generalized from studies on related NAEs and may not be directly representative of this compound. It is crucial to validate these parameters for TEA in your specific matrix.
Visualizations
Caption: Experimental workflow for TEA quantification.
Caption: Putative signaling pathway for TEA.
References
- 1. escholarship.org [escholarship.org]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tricosanoyl Ethanolamide HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tricosanoyl ethanolamide.
Troubleshooting Guides
Poor peak shape in HPLC can manifest as peak tailing, fronting, splitting, or excessive broadening, all of which can compromise the accuracy and reliability of quantification. This section provides a systematic approach to diagnosing and resolving these common issues.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is a common problem when analyzing long-chain lipids like this compound. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Stationary Phase: this compound, with its polar head group, can interact with active sites on the silica-based stationary phase, particularly residual silanols.[1][2]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can help to suppress the ionization of silanol (B1196071) groups, thereby reducing unwanted interactions.[3]
-
Use of an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of accessible silanol groups.
-
Mobile Phase Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) into the mobile phase to mask residual silanol groups.[3]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from strongly retained sample components.
-
Column Flushing: Flush the column with a strong solvent, such as isopropanol, to remove contaminants.[3]
-
-
Question: I am observing peak fronting for this compound. What could be the issue?
Answer:
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often indicative of the following:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger (more non-polar in reversed-phase HPLC) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[3]
-
Solution: Whenever possible, dissolve the this compound sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Degradation: A void or channel in the column packing can lead to peak fronting.
-
Solution: If other troubleshooting steps fail, the column may need to be replaced.
-
Question: My this compound peak is split or appears as a doublet. What is the cause?
Answer:
Split peaks can be a frustrating issue, often with simple causes:
-
Partially Clogged Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the stationary phase.
-
Solution: Backflush the column according to the manufacturer's instructions. If the problem persists, the frit may need to be replaced.
-
-
Sample Solvent Mismatch: A significant difference in composition between the sample solvent and the mobile phase can cause peak splitting, particularly for early-eluting peaks.[3]
-
Solution: As with peak fronting, match the sample solvent to the mobile phase as closely as possible.
-
-
Co-elution: It is possible that what appears to be a split peak is actually two or more closely eluting compounds.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal sample preparation techniques for this compound to avoid peak shape issues?
A1: Proper sample preparation is crucial. For N-acylethanolamines like this compound, this often involves lipid extraction followed by solid-phase extraction (SPE) to remove interfering substances. It is important to ensure that the final sample is dissolved in a solvent that is compatible with the HPLC mobile phase. Filtration of the sample through a 0.22 or 0.45 µm filter is also recommended to remove any particulate matter that could clog the column.
Q2: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?
A2: Yes, the organic solvent can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Due to its lower viscosity, acetonitrile often provides sharper peaks and better resolution. For long-chain fatty acid derivatives, a gradient elution starting with a higher aqueous content and ramping up to a high organic content is typically used.
Q3: How does temperature affect the peak shape in the analysis of this compound?
A3: Higher column temperatures (e.g., 35-45°C) can improve peak shape by reducing the viscosity of the mobile phase, which enhances mass transfer and often leads to sharper, more symmetrical peaks. However, excessively high temperatures can risk degradation of the analyte or the column's stationary phase.
Q4: What type of HPLC column is best suited for this compound analysis?
A4: A C18 or C8 reversed-phase column is typically the most suitable choice for separating long-chain, non-polar molecules like this compound. A column with high purity silica (B1680970) and effective end-capping is recommended to minimize interactions with residual silanols and reduce peak tailing.
Experimental Protocols & Data
Representative HPLC Parameters for Long-Chain N-Acylethanolamines
The following table summarizes typical HPLC parameters used for the analysis of long-chain N-acylethanolamines, which can be adapted for this compound.
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 100% B over 10-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 1 - 10 µL |
| Detector | Mass Spectrometer (ESI+) |
General Experimental Protocol for this compound Analysis
-
Sample Preparation:
-
Extract lipids from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Purify the extract using silica-based solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient elution method as optimized.
-
Monitor the eluent using a mass spectrometer or other suitable detector.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for systematically troubleshooting poor peak shape in HPLC.
Logical Relationships of Potential Causes for Poor Peak Shape
Caption: Logical relationships between issues and poor peak shape in HPLC.
References
Technical Support Center: Tricosanoyl Ethanolamide Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Tricosanoyl ethanolamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) in the positive ionization mode is the most common and effective technique for analyzing N-acylethanolamines like this compound.[1][2] This method is well-suited for these compounds, which can be readily protonated.
Q2: How can I improve poor signal intensity for my analyte?
A2: Poor signal intensity is a common issue in mass spectrometry.[3] Several factors can contribute to this problem:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[3]
-
Ionization Efficiency: The choice of ionization technique is crucial. ESI is generally preferred for N-acylethanolamines.[1][2] Fine-tuning source parameters such as sprayer voltage, gas temperatures, and flow rates can significantly enhance ionization.[4][5]
-
Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are essential to ensure it operates at peak performance. This includes optimizing the ion source, mass analyzer, and detector settings.[3]
Q3: What are some common issues that affect mass accuracy and resolution?
A3: Problems with mass accuracy and resolution can hinder precise compound identification.[3] Key troubleshooting steps include:
-
Mass Calibration: Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.[3]
-
Instrument Maintenance: Adhere to the manufacturer's maintenance schedule. Contaminants or instrument drift can negatively impact mass accuracy and resolution.[3]
Q4: My baseline is noisy and drifting. How can I fix this?
A4: A high or drifting baseline can obscure peaks from low-abundance compounds.[3] To address this:
-
Optimize Chromatography: Fine-tune your liquid chromatography (LC) conditions to achieve a stable baseline.[3]
-
Adjust Detector Settings: Modify detector settings, such as gain and filter settings, to minimize noise.[3]
-
Check Solvents and Mobile Phase: Ensure the purity of your solvents. Using high-quality solvents like acetonitrile (B52724) and methanol (B129727) is preferable for ESI.[4]
Q5: What are typical Multiple Reaction Monitoring (MRM) transitions for N-acylethanolamines?
A5: While specific MRM transitions need to be optimized for this compound on your instrument, the general approach for N-acylethanolamines involves using the protonated molecule [M+H]+ as the precursor ion (Q1). The product ions (Q3) are typically generated from the fragmentation of the ethanolamide headgroup. Tandem mass spectrometry (LC-MS/MS) operating in MRM mode provides high sensitivity and selectivity for quantification.[2][6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Improper Sample Concentration | Prepare a dilution series of your sample to find the optimal concentration. Avoid concentrations that are too low (weak signal) or too high (ion suppression).[3] |
| Suboptimal Ion Source Parameters | Systematically optimize ESI source parameters. Start with typical values and adjust one at a time. Parameters to check include spray voltage, nebulizer pressure, drying gas flow and temperature, and capillary temperature.[4][7][8] |
| Instrument Not Tuned or Calibrated | Perform a full system tune and mass calibration according to the manufacturer's protocol using recommended calibration standards.[3] |
| Matrix Effects | The sample matrix can suppress the ionization of the target analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.[9] |
| Incorrect Mobile Phase | Ensure the mobile phase is appropriate for ESI. Reversed-phase solvents like water, acetonitrile, and methanol with additives like formic acid are recommended to promote protonation.[1][4] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | Inspect the column for signs of degradation or blockage. If necessary, wash the column according to the manufacturer's instructions or replace it. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run, ensuring accurate composition. Degassing the mobile phase can prevent bubble formation. |
| LC System Leak | Check all fittings and connections in the LC system for leaks, which can cause pressure fluctuations and shift retention times. |
| Column Temperature Fluctuation | Use a column oven to maintain a consistent temperature, as temperature variations can affect retention times.[1] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions on Column | Residual silanol (B1196071) groups on C18 columns can cause peak tailing for basic compounds. Using a well-end-capped column or adjusting mobile phase pH can mitigate this.[9] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column. |
Experimental Protocols & Data
General LC-MS/MS Protocol for N-Acylethanolamines
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
Apply the sample to an SPE column.
-
Wash the column with a non-polar solvent like chloroform (B151607) to remove interfering lipids.[1]
-
Elute the N-acylethanolamines using increasing concentrations of methanol in chloroform (e.g., 3%, 25%, and 100% methanol).[1]
-
Evaporate the fractions to dryness under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.[1]
-
-
Liquid Chromatography (LC) :
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex HyperClone ODS(C18), 3 μm, 150 x 2.00 mm).[1]
-
Mobile Phase A: Water with 0.05% formic acid.[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.05% formic acid.[1]
-
Flow Rate: 200 µL/min.[1]
-
Gradient: A typical gradient runs from a lower percentage of organic phase (e.g., 60-70% B) to 100% B over several minutes.[1]
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry (MS) :
-
Ionization Mode: ESI Positive.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Parameter Optimization: Infuse a standard solution of this compound to optimize source parameters.
-
Typical ESI-MS Parameters
The following table summarizes common starting parameters for the analysis of N-acylethanolamines on a triple-quadrupole mass spectrometer. These values may require adjustment for your specific instrument and analyte.
| Parameter | Typical Value / Range | Notes |
| Spray Voltage | 4000 V | Can be optimized; lower voltages may reduce in-source fragmentation or discharge.[1][4] |
| Sheath Gas Pressure | 55 (arbitrary units) | Assists in nebulization and desolvation.[1] |
| Auxiliary Gas Pressure | 20 (arbitrary units) | Helps with solvent evaporation.[1] |
| Capillary Temperature | 350 °C | Affects desolvation efficiency.[1] |
| Nebulizer Pressure | 30 - 60 psig | Dependent on the solvent flow rate.[7] |
| Cone/Orifice Voltage | Instrument Dependent | Optimized to maximize precursor ion intensity while minimizing fragmentation in the source.[4] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
Troubleshooting Logic for Poor Signal Intensity
Caption: Decision tree for troubleshooting poor signal intensity.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lcms.cz [lcms.cz]
- 6. LC-MS-MS analysis of neutral eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Tricosanoyl Ethanolamide Contamination in Laboratory Glassware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential tricosanoyl ethanolamide contamination in their laboratory glassware.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potential contaminant?
A1: this compound is a long-chain saturated fatty acid ethanolamide (FAE). FAEs are a class of lipid molecules that can have biological activity. While this compound itself is not widely used commercially, related fatty acid amides are common additives in plastics, acting as slip agents and lubricants. These compounds can leach from plastic labware, such as pipette tips and microcentrifuge tubes, into solvents and subsequently contaminate glassware.
Q2: How can this compound contamination affect my experiments?
A2: As a lipid molecule, this compound can interfere with a variety of biological assays. Long-chain FAEs are known to interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), which are involved in regulating lipid metabolism and inflammation. Contamination can lead to spurious results, including unexpected changes in gene expression, cellular metabolism, or other signaling pathways under investigation. In analytical techniques like mass spectrometry, it can appear as an unknown peak, complicating data analysis.
Q3: How can I detect this compound contamination in my glassware?
A3: Detection of this compound contamination typically requires sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). A common approach is to perform a "blank" extraction where a clean solvent is rinsed through the suspect glassware, and the resulting solution is analyzed for the presence of the contaminant.
Q4: What are the primary sources of this type of contamination in a laboratory setting?
A4: The primary suspected sources of long-chain fatty acid amide contamination are plastic consumables. Additives like oleamide (B13806) and stearamide, which are structurally similar to this compound, are known to leach from polypropylene (B1209903) and other plastics.[1][2] This is a significant concern when using plastic pipette tips, centrifuge tubes, and storage containers. While glassware itself is not a source, it can become contaminated through contact with contaminated solvents or plasticware.
Troubleshooting Guides
Issue 1: Unexplained biological activity in control experiments.
Symptoms:
-
Control groups (e.g., vehicle-treated cells) show unexpected changes in lipid metabolism, gene expression related to lipid signaling, or inflammatory responses.
-
High background signal in assays involving lipid-sensitive pathways.
Troubleshooting Steps:
-
Review Plasticware Usage: Scrutinize your experimental workflow for the use of plastic consumables, especially those from new batches or different suppliers. Fatty acid amides are known to leach from plasticware and can be a source of contamination.[1][2]
-
Perform a Blank Extraction: To confirm if the glassware is contaminated, perform a rinse test. This involves rinsing the suspect glassware with a high-purity solvent (e.g., chloroform (B151607) or a hexane (B92381):isopropanol mixture) and analyzing the solvent for the presence of this compound using LC-MS/MS.
-
Implement a Rigorous Glassware Cleaning Protocol: If contamination is confirmed or suspected, adopt a stringent cleaning procedure. A multi-step approach involving solvent rinses and detergent washing is recommended.
Issue 2: Persistent unknown peaks in mass spectrometry analysis.
Symptoms:
-
A recurring, unidentified peak is present in the mass spectra of blank and experimental samples, particularly in the mass range of long-chain lipids.
-
The peak intensity varies between experiments, potentially correlating with the use of new batches of solvents or plasticware.
Troubleshooting Steps:
-
Characterize the Unknown Peak: Use high-resolution mass spectrometry to determine the accurate mass and elemental composition of the unknown peak to tentatively identify it as this compound (C25H51NO2; expected m/z [M+H]+ ≈ 398.39).
-
Isolate the Source of Contamination: Systematically test all components of your workflow. Analyze the solvents directly from the bottle, after passing through plastic tubing, and after contact with pipette tips and glassware.
-
Adopt a Validated Cleaning Procedure for Lipidomics: For sensitive mass spectrometry applications, a cleaning protocol specifically designed to remove lipid contaminants is essential. This often involves multiple solvent rinses and avoiding plasticware wherever possible.
Experimental Protocols
Protocol 1: Detection and Confirmation of this compound Contamination
This protocol outlines the steps to determine if laboratory glassware is a source of this compound contamination.
Methodology:
-
Sample Collection:
-
Select a representative piece of glassware that is suspected to be contaminated.
-
Add a measured volume of a high-purity organic solvent in which this compound is soluble (e.g., chloroform at 1 mg/ml).
-
Thoroughly rinse the inner surface of the glassware with the solvent.
-
Transfer the solvent to a clean glass vial. This is your "rinse sample."
-
As a control, transfer an equal volume of the same solvent directly from the source bottle into a separate clean glass vial. This is your "solvent blank."
-
-
Sample Analysis:
-
Analyze both the "rinse sample" and the "solvent blank" using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The LC method should be optimized for the separation of long-chain lipids.
-
The MS/MS should be set to monitor for the specific mass transition of this compound.
-
-
Data Interpretation:
-
Compare the chromatograms of the "rinse sample" and the "solvent blank."
-
The presence of a peak corresponding to this compound in the "rinse sample" that is absent or significantly smaller in the "solvent blank" indicates contamination of the glassware.
-
Protocol 2: Recommended Glassware Cleaning Procedure for Removal of Lipid Contaminants
This protocol provides a rigorous cleaning procedure to minimize contamination with lipophilic compounds like this compound.
Methodology:
-
Initial Rinse (Pre-cleaning):
-
Immediately after use, rinse the glassware with an appropriate organic solvent to remove the bulk of any residual organic material. For non-polar compounds, hexane or chloroform can be used. For more polar compounds, acetone (B3395972) or ethanol (B145695) is suitable. Dispose of the solvent waste appropriately.
-
-
Detergent Wash:
-
Prepare a warm solution of a laboratory-grade, phosphate-free detergent.
-
Submerge the glassware in the detergent solution and scrub all surfaces thoroughly with a suitable brush.
-
For stubborn residues, soaking the glassware in the detergent solution for several hours or overnight may be necessary.
-
-
Tap Water Rinse:
-
Rinse the glassware extensively with hot tap water to remove all traces of the detergent. It is recommended to fill and empty the glassware at least six times.
-
-
Deionized Water Rinse:
-
Rinse the glassware thoroughly with deionized water (at least 3-4 times) to remove any remaining salts from the tap water.
-
-
Solvent Rinse (Final Step):
-
Perform a final rinse with a high-purity organic solvent such as acetone or ethanol to remove any remaining organic residues and to aid in drying.
-
-
Drying:
-
Allow the glassware to air dry on a clean rack or in a drying oven. Avoid wiping the glassware with paper towels, as this can introduce fibers and other contaminants.
-
Data Presentation
Table 1: Comparison of Glassware Cleaning Protocols
| Cleaning Step | Protocol A: Standard Cleaning | Protocol B: Lipid-Focused Cleaning |
| Pre-cleaning | Rinse with tap water. | Rinse with acetone, followed by ethanol. |
| Washing | Wash with a laboratory-grade detergent in hot water. | Sonicate in a 2% laboratory-grade detergent solution for 30 minutes. |
| Rinsing | Rinse 3 times with tap water, followed by 3 times with deionized water. | Rinse 5 times with hot tap water, followed by 5 times with deionized water. |
| Final Rinse | None. | Rinse with HPLC-grade methanol, followed by a final rinse with chloroform. |
| Drying | Air dry or oven dry at 110°C. | Dry in a vacuum oven at 50°C. |
Note: The effectiveness of these protocols should be validated in your laboratory setting by performing a rinse test as described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for identifying and resolving lab contamination.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical activation of PPAR-α signaling by this compound.
References
low recovery of Tricosanoyl ethanolamide in solid-phase extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the solid-phase extraction (SPE) of Tricosanoyl ethanolamide and other long-chain N-acylethanolamines (NAEs).
FAQs: Troubleshooting Low Recovery of this compound
Q1: We are experiencing low recovery of this compound during solid-phase extraction. What are the most common causes?
Low recovery is a frequent issue in SPE, especially for lipophilic molecules like this compound (a saturated NAE with a C23 acyl chain).[1] The primary causes can be grouped into several categories: improper sorbent selection, suboptimal solvent conditions, or procedural errors. It's crucial to systematically evaluate each step of your protocol to pinpoint the issue.[2][3]
Q2: Which SPE sorbent is best suited for this compound?
This compound is a very nonpolar lipid. The choice of sorbent depends on the sample matrix and the desired separation.
-
Normal-Phase Sorbents (e.g., Silica, Diol): Silica is a common choice for separating lipid classes.[4][5] Given this compound's nonpolar nature, it will be weakly retained, which can be useful for separating it from more polar lipids.
-
Reversed-Phase Sorbents (e.g., C18, C8): For samples in aqueous media, a reversed-phase sorbent like Octadecyl (C18) is highly effective.[5] The long C23 alkyl chain of this compound will interact strongly with the C18 stationary phase via van der Waals forces, allowing for efficient retention from polar sample matrices.[6]
-
Ion-Exchange Sorbents: These are generally not suitable for neutral molecules like this compound unless derivatization is performed.
A mismatch between the analyte's polarity and the sorbent's retention mechanism is a primary reason for low recovery.[2]
Q3: Our elution solvent doesn't seem to be recovering the analyte from the cartridge. What can we do?
This issue, known as "breakthrough," suggests the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[2]
-
For Reversed-Phase (C18): Increase the proportion of a nonpolar solvent in your elution mix. For instance, if you are using a methanol (B129727)/water mixture, increase the methanol percentage or switch to a stronger solvent system like chloroform (B151607)/methanol.
-
For Normal-Phase (Silica): Increase the polarity of your elution solvent. For example, if you are using hexane/ethyl acetate (B1210297), increase the ethyl acetate percentage.
-
Solvent Volume: Ensure you are using a sufficient volume of the elution solvent. Try increasing the elution volume in increments to see if recovery improves.[2]
Q4: Can the sample solvent or flow rate affect recovery?
Absolutely.
-
Sample Solvent: The solvent in which your sample is dissolved should be weak enough to allow the analyte to bind to the sorbent. If the sample solvent is too strong, the analyte may pass through the cartridge without being retained, ending up in the loading fraction.[7]
-
Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent, leading to poor retention.[3][8] Conversely, an excessively slow flow rate can prolong the extraction time unnecessarily. A steady, slow drip (e.g., 1-2 mL/min) is generally recommended.[2]
Q5: We notice significant variability in recovery between batches of SPE cartridges from different manufacturers. Is this normal?
Yes, this is a documented issue, particularly for NAE analysis. Studies have shown considerable variation in retention and recovery of NAEs between SPE columns from different vendors, even when they are nominally the same phase (e.g., silica).[9][10] It is crucial to validate your method for a specific brand and lot of SPE cartridges and report this information in your publications to ensure reproducibility.[9][10]
Troubleshooting Guide: Low SPE Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
| Problem Observed | Potential Cause | Recommended Solution |
| Analyte found in the loading fraction | 1. Sorbent-Analyte Mismatch: The sorbent is not retaining the analyte.[2] 2. Strong Sample Solvent: The sample solvent is preventing analyte retention.[7] 3. High Flow Rate: Insufficient contact time between analyte and sorbent.[3][8] 4. Overloaded Cartridge: The amount of analyte or matrix components exceeds the sorbent's capacity.[3] | 1. Select a more appropriate sorbent (e.g., C18 for aqueous samples). 2. Dilute the sample or evaporate and reconstitute in a weaker solvent. 3. Decrease the sample loading flow rate to ~1 mL/min. 4. Use a larger sorbent bed mass or dilute the sample. |
| Analyte found in the wash fraction | 1. Wash Solvent is Too Strong: The wash step is prematurely eluting the analyte.[2][7] | 1. Decrease the elution strength of the wash solvent (e.g., for C18, increase the percentage of water in a methanol/water wash). |
| Analyte not found in any fraction (stuck on cartridge) | 1. Elution Solvent is Too Weak: The solvent cannot overcome the analyte-sorbent interaction.[2][7] 2. Irreversible Binding: Strong, non-specific binding of the analyte to the sorbent. 3. Incomplete Elution: Insufficient volume of elution solvent used.[2] | 1. Increase the strength of the elution solvent (e.g., use chloroform or a stronger organic mixture). Consider adding a modifier like acetic acid.[11] 2. Try a different type of sorbent (e.g., polymer-based instead of silica-based). 3. Increase the volume of the elution solvent and collect multiple fractions. |
| Poor Reproducibility | 1. Cartridge Bed Drying Out: The sorbent bed dried before sample loading, deactivating the stationary phase.[2] 2. Inconsistent Flow Rate: Variable flow rates lead to inconsistent retention and elution. 3. Variability in Cartridges: Differences between batches or brands of SPE cartridges.[9][10] | 1. Ensure the sorbent bed remains solvated after conditioning and equilibration steps. Do not let it go dry. 2. Use a vacuum manifold or positive pressure system for better flow control. 3. Perform method validation for a single brand and lot of cartridges. |
| Contamination Issues | 1. Solvent Contamination: Solvents like chloroform can contain trace amounts of NAEs (e.g., N-palmitoylethanolamine, N-stearoylethanolamine).[9][10] | 1. Use high-purity, HPLC-grade or better solvents. Run solvent blanks to check for contamination. |
Experimental Protocol: SPE of this compound from a Biological Matrix
This protocol is a general guideline for the extraction of a highly lipophilic NAE from a complex biological sample (e.g., brain tissue homogenate) using a reversed-phase (C18) cartridge. Optimization will be required for your specific application.
1. Sample Pre-treatment: a. Homogenize the tissue sample in a suitable buffer. b. Perform a liquid-liquid extraction (LLE) using a solvent system like chloroform:methanol (2:1, v/v) to extract total lipids. c. Evaporate the organic solvent phase to dryness under a stream of nitrogen. d. Reconstitute the dried lipid extract in a small volume of a weak solvent compatible with the SPE loading step (e.g., 10% methanol in water).
2. SPE Cartridge Conditioning (C18, e.g., 500mg/3mL): a. Pass 3 mL of a strong, nonpolar solvent (e.g., chloroform or hexane) through the cartridge to solvate the C18 chains. b. Flush with 3 mL of methanol to remove the nonpolar solvent. c. Equilibrate the cartridge by passing 3 mL of the initial loading solvent (e.g., 10% methanol in water) through it. Crucially, do not allow the sorbent bed to dry out from this point forward. [2]
3. Sample Loading: a. Load the reconstituted sample from step 1d onto the cartridge. b. Maintain a slow, consistent flow rate of approximately 1 mL/min. c. Collect the flow-through (load fraction) to test for analyte loss if troubleshooting is needed.
4. Wash Step (Interference Elution): a. Wash the cartridge with 3 mL of a solvent mixture designed to remove more polar interferences while retaining this compound. For example, use a slightly stronger solvent than the loading solvent, such as 40% methanol in water. b. Collect the wash fraction for troubleshooting purposes.
5. Elution Step (Analyte Recovery): a. Elute the this compound using a strong, nonpolar solvent. b. Pass 2-4 mL of a solvent like chloroform:methanol (9:1, v/v) through the cartridge. c. Collect the eluate. This fraction contains your purified analyte.
6. Post-Elution: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute the purified analyte in a solvent suitable for your downstream analysis (e.g., LC-MS/MS).
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: General workflow for NAE analysis from biological samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. welch-us.com [welch-us.com]
- 3. specartridge.com [specartridge.com]
- 4. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 9. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance N-Acylethanolamines (NAEs)
Welcome to the technical support center for the analysis of N-acylethanolamines (NAEs). This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when quantifying these low-abundance lipid mediators. NAEs, including anandamide (B1667382) (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA), are present at very low concentrations (pmol per gram scale) in biological tissues, which demands highly sensitive and robust analytical methods.[1]
This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help you optimize your experiments and achieve reliable results.
Troubleshooting Guide
This section addresses specific issues you may encounter during NAE quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient Extraction: Poor recovery of NAEs from the sample matrix.[1] 2. Analyte Degradation: NAEs can be degraded by enzymes like fatty acid amide hydrolase (FAAH) during sample handling.[2] 3. Ion Suppression: Co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[3][4] 4. Suboptimal MS Parameters: Incorrect settings for ionization source (e.g., temperature, gas flow, voltage) or mass analyzer.[5][6] | 1. Optimize Extraction: Use a validated lipid extraction method (e.g., Folch or Bligh-Dyer). Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1][7][8] Ensure solvent purity, as contaminants in solvents like chloroform (B151607) can interfere with analysis.[1] 2. Inhibit Enzymatic Activity: Homogenize tissues quickly in organic solvents (e.g., chloroform:methanol) containing internal standards and protease inhibitors to quench enzymatic activity.[7] 3. Mitigate Matrix Effects: Improve sample cleanup using SPE.[3] Adjust chromatographic conditions to separate analytes from interfering compounds. Use deuterated internal standards to compensate for suppression.[9] 4. Optimize MS Parameters: Tune the instrument by infusing a standard solution of your target NAE. Optimize source parameters (nebulizing gas, drying gas, capillary voltage) and MRM transitions for maximum signal.[6] |
| High Background Noise / Ghost Peaks | 1. Contaminated Solvents/Reagents: Impurities in mobile phase solvents, additives, or extraction solvents.[5][10] 2. System Contamination: Carryover from previous injections or buildup of contaminants in the LC system or MS source.[11] 3. Contaminated Glassware/Plasticware: Leaching of contaminants from tubes or vials. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and additives for mobile phase and sample preparation.[10] Test new batches of solvents for purity.[1] 2. Clean the System: Flush the LC system thoroughly with a strong solvent wash sequence (e.g., isopropanol). Clean the MS ion source, including the capillary and orifice.[11][12] 3. Use Clean Labware: Use high-quality polypropylene (B1209903) tubes and glass vials certified for LC-MS analysis. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Issues: Column contamination, degradation, or overload.[11] 2. Incompatible Sample Solvent: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase, causing peak distortion. 3. Suboptimal Mobile Phase: Incorrect pH or additive concentration affecting analyte ionization state.[11] | 1. Check the Column: Use a guard column to protect the analytical column.[11] If performance degrades, try flushing or replacing the column. 2. Match Sample Solvent: Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase (e.g., the starting gradient composition).[7] 3. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for your analytes. Use volatile additives like formic acid or ammonium (B1175870) formate (B1220265) that are compatible with MS.[5][7] |
| Poor Reproducibility / High Variability | 1. Inconsistent Sample Preparation: Variations in extraction, evaporation, or reconstitution steps between samples.[1] 2. Unstable Internal Standard (IS): Degradation or inconsistent addition of the IS. 3. Instrument Fluctuation: Changes in LC pump performance, column temperature, or MS detector sensitivity over the analytical run.[12] | 1. Standardize Workflow: Use a consistent, validated protocol for all samples. Automate steps where possible. Add the IS at the very beginning of the extraction process to account for variability. 2. Use Stable Isotope-Labeled IS: Use deuterated or ¹³C-labeled NAEs as internal standards, as they have nearly identical chemical and physical properties to the endogenous analytes.[9] 3. Equilibrate and Monitor System: Allow the LC-MS system to fully equilibrate before starting the sequence. Inject quality control (QC) samples periodically throughout the run to monitor performance. |
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to quantify NAEs?
A: The primary challenges stem from their very low endogenous concentrations (picomolar to nanomolar range), which are often near the detection limits of standard instrumentation.[1][13] This requires highly sensitive methods and meticulous sample preparation to minimize analyte loss and background interference. Furthermore, NAEs are lipids, making them susceptible to degradation and matrix effects from more abundant lipids in biological samples.[2][8]
Q2: What is the best type of internal standard (IS) to use for NAE quantification?
A: The gold standard is to use stable isotope-labeled (e.g., deuterated or ¹³C-labeled) versions of the specific NAEs you are measuring (e.g., AEA-d8, PEA-d4).[9] These standards co-elute with the endogenous analyte and behave almost identically during extraction, ionization, and fragmentation. This allows them to accurately correct for sample loss and matrix-induced ion suppression, which is critical for reliable quantification.[14][15]
Q3: How can I improve the sensitivity of my LC-MS/MS method for NAEs?
A: To improve sensitivity, you need to maximize the signal-to-noise ratio.[5][8] This can be achieved by:
-
Optimizing Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes.[3][8]
-
Improving Chromatography: Use smaller inner diameter columns (e.g., 2.1 mm or less) to increase analyte concentration as it enters the MS source.[3][10]
-
Enhancing Ionization: Meticulously optimize MS source parameters, including gas flows, temperatures, and voltages.[5][6] Ensure the mobile phase composition (e.g., higher organic content at elution) promotes efficient desolvation and ionization.[5]
-
Using Advanced Techniques: Consider nano-LC, which uses very low flow rates and can significantly boost ionization efficiency and sensitivity.[8]
Q4: My results show contamination with PEA and SEA. What is a possible source?
A: A surprising source of contamination for N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) can be the chloroform used during lipid extraction.[1] Studies have found that some brands and batches of chloroform contain quantifiable amounts of these NAEs. If you observe unexpectedly high or inconsistent levels, it is crucial to test your solvents by evaporating a large volume and analyzing the residue.[1]
Q5: I am losing my OEA signal during sample preparation. What could be happening?
A: N-oleoylethanolamine (OEA) is an unsaturated NAE. Certain grades of chloroform have been shown to react with the double bond in OEA, causing a loss of the analyte.[1] This reaction involves the addition of chlorine across the double bond. To prevent this, use high-purity, stabilized chloroform and validate your specific brand and lot to ensure it does not cause degradation of unsaturated analytes.[1]
Quantitative Data Summary
The tables below summarize key quantitative data from published methods to provide a benchmark for your experiments.
Table 1: Comparison of NAE Recoveries Using Different Silica (B1680970) SPE Columns
| NAE | Column Brand A Recovery (%) | Column Brand B Recovery (%) | Column Brand C Recovery (%) | Column Brand D Recovery (%) |
| PEA | 95-120 | 95-120 | 95-120 | 95-120 |
| SEA | 95-120 | 95-120 | 95-120 | 95-120 |
| OEA | 81-93 | 81-93 | 81-93 | 81-93 |
| AEA | 95-120 | 95-120 | 95-120 | 95-120 |
| EPEA | 58 | 95-120 | 95-120 | 95-120 |
| DHEA | 83 | 95-120 | 95-120 | 95-120 |
| Data adapted from a study investigating variations in SPE column performance. Note the significant differences in recovery for EPEA and DHEA with one brand.[1] |
Table 2: Achievable Limits of Detection (LOD) for NAEs in Biological Matrices
| Analyte | Method | Matrix | On-Column LOD |
| AEA | UPLC-MS/MS | Human Plasma, Milk | 0.9 fmol |
| PEA | UPLC-MS/MS | Human Plasma, Milk | 0.9 fmol |
| OEA | UPLC-MS/MS | Human Plasma, Milk | 4.4 fmol |
| AEA | nano LC-ESI-MS/MS | Human CSF | 0.28 - 61.2 pM (concentration) |
| PEA | nano LC-ESI-MS/MS | Human CSF | 0.28 - 61.2 pM (concentration) |
| OEA | nano LC-ESI-MS/MS | Human CSF | 0.28 - 61.2 pM (concentration) |
| Data compiled from high-sensitivity methods, demonstrating the low detection limits required for NAE analysis.[9][13] |
Experimental Protocols
Protocol: Extraction and Quantification of NAEs from Biological Samples by LC-MS/MS
This protocol provides a general framework for tissue or biofluid analysis.
1. Sample Preparation and Lipid Extraction a. Homogenization: Homogenize frozen tissue samples (~50 mg) or biofluids (e.g., 200 µL plasma) in a 2:1 (v/v) mixture of chloroform:methanol.[7] b. Internal Standard Spiking: Add a known amount of deuterated internal standards (e.g., PEA-d4, OEA-d2, AEA-d8) to the homogenization solvent before it contacts the sample.[7] This is critical for accurate quantification. c. Liquid-Liquid Extraction: Follow a modified Folch or Bligh-Dyer procedure. Add water or an acidic buffer to the homogenate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic (lower) and aqueous layers.[7] d. Collection: Carefully collect the lower organic phase containing the lipids, avoiding the protein interface.
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Recommended) a. Evaporation: Dry the collected organic phase under a gentle stream of nitrogen. b. Reconstitution: Reconstitute the dried lipid extract in a small volume of a non-polar solvent suitable for SPE loading (e.g., chloroform). c. SPE Procedure: i. Condition a silica SPE cartridge with the same non-polar solvent. ii. Load the reconstituted sample onto the cartridge. iii. Wash the cartridge with a non-polar solvent (e.g., chloroform) to remove neutral lipids.[7] iv. Elute the NAEs with a more polar solvent mixture (e.g., 9:1 chloroform:methanol, v/v).[7] d. Final Evaporation & Reconstitution: Evaporate the eluate under nitrogen and reconstitute the final extract in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.[7]
3. LC-MS/MS Analysis a. Chromatographic Separation:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[7]
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.[7]
- Gradient: Run a gradient from a lower percentage of mobile phase B to a higher percentage over several minutes to elute the NAEs. A typical run time is 4-12 minutes.[7]
- Column Temperature: 40-45°C.[1][7] b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
- Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] Monitor specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
4. Data Analysis a. Integrate the peak areas for the endogenous NAEs and their deuterated internal standards. b. Calculate the ratio of the analyte peak area to the IS peak area. c. Quantify the amount of each NAE using a calibration curve prepared with known standards and normalize the data to the initial tissue weight or protein concentration.[7]
Visualizations
Experimental Workflow and Signaling
The following diagrams illustrate the key processes involved in NAE analysis and their biological context.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhance LC/MS Sensitivity in Your Lab [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Tricosanoyl ethanolamide isomerization during analysis
Welcome to the technical support center for the analysis of Tricosanoyl ethanolamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving accurate and reproducible quantification of this compound while maintaining its chemical integrity throughout the analytical process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a type of N-acylethanolamine (NAE), which is a class of lipid mediators. It is formed by the condensation of tricosanoic acid (a 23-carbon saturated fatty acid) and ethanolamine. As a saturated fatty acid amide, its acyl chain consists entirely of single carbon-carbon bonds, making it chemically stable against oxidation. Its long carbon chain makes it highly lipophilic.
Q2: The topic mentions "isomerization." Can this compound undergo isomerization?
The term "isomerization" in the context of fatty acids typically refers to the conversion between cis and trans isomers at a double bond or the migration of double bonds within the carbon chain. Since this compound is a saturated molecule and lacks double bonds in its acyl chain, it cannot undergo this type of isomerization. The primary concern during its analysis is not isomerization but rather preventing its degradation and ensuring accurate quantification.
Q3: What are the main challenges in the analysis of this compound?
The main challenges include:
-
Preventing Degradation: The amide bond in this compound can be susceptible to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), or chemical hydrolysis under harsh acidic or basic conditions.[1][2]
-
Ensuring Good Recovery: Due to its lipophilicity, this compound can be lost during sample extraction and processing steps if the solvents and techniques are not optimized.
-
Achieving High Sensitivity: As an endogenous lipid mediator, it is often present at low concentrations in biological matrices, requiring sensitive analytical instrumentation like tandem mass spectrometry.
-
Avoiding Contamination: Contamination from solvents or labware can interfere with accurate quantification. Some solvents may contain trace amounts of other NAEs.[3]
Q4: What is the recommended analytical technique for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other NAEs. This technique offers high selectivity and sensitivity, allowing for accurate measurement even at low physiological concentrations.
Troubleshooting Guide
Issue: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Degradation during sample handling | Ensure samples are processed quickly on ice to minimize enzymatic activity. Consider adding FAAH or NAAA inhibitors if sample integrity is a major concern. |
| Poor extraction efficiency | Optimize the extraction solvent system. A common choice is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v). Ensure thorough homogenization and phase separation. |
| Loss during solvent evaporation | Avoid overly aggressive heating during solvent evaporation. Use a gentle stream of nitrogen at a controlled temperature. |
| Suboptimal LC-MS/MS parameters | Verify the precursor and product ion masses for this compound. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for maximum signal intensity. |
| Matrix effects (ion suppression) | Perform a post-extraction spike experiment to assess matrix effects. If significant suppression is observed, improve sample cleanup (e.g., using solid-phase extraction) or dilute the sample. |
Issue: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Standardize all steps of the sample preparation workflow, including volumes, mixing times, and temperatures. Use of an internal standard is highly recommended. |
| Contamination from solvents or SPE columns | Test all solvents and SPE columns for interfering peaks by running blank samples.[3] Use high-purity, LC-MS grade solvents. |
| Carryover in the LC system | Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash protocol on the autosampler. |
| Instability in the LC-MS system | Monitor system suitability by injecting a standard sample at regular intervals throughout the analytical run. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
-
Homogenization: Homogenize frozen tissue samples in a cold solvent mixture of chloroform:methanol (2:1, v/v) containing an appropriate internal standard (e.g., a deuterated analog).
-
Liquid-Liquid Extraction: Add water to the homogenate to induce phase separation.
-
Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized for your instrument.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid |
| Gradient | Start with a lower percentage of mobile phase B and gradually increase to elute this compound. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 398.4 → m/z 62.1 (Precursor [M+H]⁺ → Product) |
Visualizations
Experimental Workflow for Accurate this compound Analysis
Caption: Recommended workflow for this compound analysis.
Potential Pitfalls in this compound Analysis
Caption: Common issues and their causes in NAE analysis.
References
Validation & Comparative
Tricosanoyl Ethanolamide vs. Anandamide: A Comparative Guide to Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor affinity of two N-acylethanolamines: tricosanoyl ethanolamide and the well-characterized endocannabinoid, anandamide (B1667382). While extensive data is available for anandamide, information regarding the specific biological activity and receptor binding profile of this compound is currently lacking in published scientific literature.
Executive Summary
Anandamide is a well-studied endocannabinoid that exhibits significant binding affinity for cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) channel. It plays a crucial role in various physiological processes through the activation of complex signaling pathways. In stark contrast, this compound, a saturated very-long-chain N-acylethanolamine, remains largely uncharacterized. Despite its classification as an endocannabinoid-like molecule, there is a notable absence of experimental data detailing its receptor binding affinities or biological functions. This guide synthesizes the available quantitative data for anandamide and outlines the standard experimental protocols used to determine such affinities, highlighting the significant knowledge gap that exists for this compound.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki) of anandamide for human cannabinoid receptors (CB1 and CB2) and the rat transient receptor potential vanilloid 1 (TRPV1) receptor. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand and is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Ki (nM) | Citation |
| Anandamide | Human CB1 | 89 | |
| Human CB2 | 371 | ||
| Rat TRPV1 | ~1660 (in the presence of 200 µM PMSF) | [1] | |
| This compound | CB1, CB2, TRPV1, etc. | No data available |
Note: The affinity of anandamide for the TRPV1 receptor is notably influenced by the presence of the fatty acid amide hydrolase (FAAH) inhibitor, phenylmethylsulfonyl fluoride (B91410) (PMSF), which prevents the degradation of anandamide during the assay[1].
Experimental Protocols: Radioligand Displacement Assay
A standard method for determining the binding affinity of a compound to a receptor is the radioligand displacement assay. This competitive binding assay measures the ability of an unlabeled test compound (e.g., anandamide or this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Steps:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with the human CB2 receptor) are isolated and prepared[2].
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]CP-55,940, a potent cannabinoid agonist) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways of Anandamide
Upon binding to its primary targets, the CB1 and CB2 receptors, anandamide initiates a cascade of intracellular signaling events. These G-protein coupled receptors primarily couple to Gi/o proteins.
CB1 Receptor Signaling:
Activation of the CB1 receptor by anandamide leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of ion channels: This includes the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene expression and other cellular processes.
References
- 1. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tricosanoyl Ethanolamide and Palmitoylethanolamide (PEA): A Data-Driven Guide
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid mediators involved in a diverse range of physiological processes. Among these, Palmitoylethanolamide (PEA), with its 16-carbon acyl chain, is one of the most extensively studied NAEs, renowned for its anti-inflammatory, analgesic, and neuroprotective properties. This guide provides a comparative analysis of PEA and a lesser-known very-long-chain NAE, Tricosanoyl ethanolamide, which possesses a 23-carbon acyl chain. While research on PEA is abundant, data on this compound is sparse. This comparison, therefore, juxtaposes the well-documented effects of PEA with the theoretical and extrapolated properties of this compound, highlighting the significant gaps in our current understanding of very-long-chain NAEs.
Comparative Overview of Biological Activities
Palmitoylethanolamide (PEA) is a well-researched compound with demonstrated efficacy in various preclinical and clinical studies. Its biological effects are primarily attributed to its ability to modulate inflammatory responses and pain signaling pathways. In contrast, this compound remains a largely uncharacterized molecule. Its biological functions can only be hypothesized based on the general structure-activity relationships of NAEs, where the length of the fatty acyl chain can influence receptor affinity and metabolic stability.
Table 1: Summary of Known and Hypothesized Biological Effects
| Feature | Palmitoylethanolamide (PEA) | This compound (Hypothesized) |
| Acyl Chain Length | 16 carbons (C16:0) | 23 carbons (C23:0) |
| Primary Mechanism | Indirect cannabinoid receptor activation, PPAR-α agonism, GPR55 agonism | Unknown, potentially different receptor affinities due to longer acyl chain. |
| Anti-inflammatory | Well-documented; reduces mast cell degranulation and pro-inflammatory cytokine release. | Unknown, speculative. |
| Analgesic | Demonstrated efficacy in various models of chronic and neuropathic pain. | Unknown, speculative. |
| Neuroprotective | Shown to reduce neuronal damage in models of stroke and neurodegenerative diseases. | Unknown, speculative. |
| Metabolism | Primarily hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). | Likely metabolized by similar pathways, but the rate of hydrolysis may differ. |
Mechanisms of Action: A Deeper Dive
Palmitoylethanolamide (PEA): A Multi-Target Approach
PEA's mechanism of action is complex and involves direct and indirect interactions with several key receptors and enzymes. It does not bind directly to the canonical cannabinoid receptors CB1 and CB2 with high affinity but rather potentiates the effects of endogenous cannabinoids like anandamide (B1667382) by inhibiting their degradation by the enzyme FAAH, an effect often referred to as the "entourage effect."
The primary recognized mechanisms of PEA include:
-
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Agonism: PEA directly binds to and activates PPAR-α, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. This activation is central to its anti-inflammatory effects.
-
G Protein-Coupled Receptor 55 (GPR55) Agonism: PEA is an agonist of the orphan receptor GPR55, which is involved in modulating inflammatory responses and pain signaling.
-
Modulation of Mast Cell Activity: PEA is known to down-regulate the degranulation of mast cells, which are key players in the inflammatory cascade.
cross-reactivity of Tricosanoyl ethanolamide with cannabinoid receptors
A Comparative Guide to the Cross-Reactivity of Tricosanoyl Ethanolamide with Cannabinoid Receptors
For researchers, scientists, and drug development professionals, understanding the specificity of lipid signaling molecules is paramount. This guide provides a detailed comparison of this compound's interaction, or lack thereof, with cannabinoid receptors (CB1 and CB2) in contrast to known cannabinoid ligands.
Introduction
This compound is a long-chain saturated N-acylethanolamine (NAE). While structurally related to the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), its saturation significantly alters its pharmacological profile. Extensive research has demonstrated that saturated and monounsaturated NAEs do not bind to and activate cannabinoid receptors, instead mediating their biological effects through alternative pathways.[1][2][3][4] This guide will present the evidence for this lack of cross-reactivity and detail the distinct signaling mechanisms.
Comparative Binding Affinities
Quantitative data from competitive binding assays are crucial for determining the interaction of a ligand with a receptor. In such assays, the affinity is typically reported as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
As shown in the table below, saturated NAEs like this compound are generally considered inactive at cannabinoid receptors and therefore do not have reported Ki values for CB1 and CB2. This stands in stark contrast to endocannabinoids and synthetic cannabinoids, which exhibit high affinity.
| Compound | Type | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) |
| This compound | Saturated NAE | Inactive [1][2][3] | Inactive [3] |
| Anandamide (AEA) | Endocannabinoid (unsaturated) | ~78 nM[5] | Low affinity[5] |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid (unsaturated) | Moderate-to-low affinity[6] | Full agonist[6] |
| WIN 55,212-2 | Synthetic Cannabinoid Agonist | High affinity | High affinity |
| Rimonabant (SR141716A) | Synthetic Cannabinoid Antagonist/Inverse Agonist | ~1.98 nM[7] | Very low affinity[7] |
Signaling Pathway Analysis
The functional consequence of ligand binding is a critical aspect of its pharmacological characterization. Cannabinoid receptor activation by agonists like anandamide typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways through G-protein coupling (Gi/o).[1][2][3]
In contrast, saturated NAEs, including by extension this compound, have been shown to elicit cellular responses independently of cannabinoid receptors.[1][2] For instance, they can stimulate ERK phosphorylation and AP-1 dependent transcriptional activity in a manner that is not attenuated by cannabinoid receptor antagonists or pertussis toxin, which uncouples Gi/o proteins.[1][2]
Cannabinoid Receptor-Dependent Signaling
Caption: Typical cannabinoid receptor signaling pathway.
Cannabinoid Receptor-Independent Signaling by Saturated NAEs
Caption: Cannabinoid receptor-independent signaling by saturated NAEs.
Experimental Protocols
The determination of cannabinoid receptor binding and functional activity involves standardized in vitro assays.
Cannabinoid Receptor Binding Assay (Competitive Displacement)
This assay quantifies the affinity of a test compound for CB1 or CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.
-
Incubation: The membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive cannabinoid receptor binding assay.
[³⁵S]GTPγS Binding Assay (Functional Activity)
This assay measures the functional activation of G-proteins coupled to cannabinoid receptors, distinguishing agonists from antagonists.
Methodology:
-
Membrane Incubation: Cell membranes expressing CB1 or CB2 are incubated with the test compound.
-
G-Protein Activation: GDP is added to the assay buffer, followed by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is then quantified.
-
Data Analysis: An increase in [³⁵S]GTPγS binding compared to the basal level indicates agonistic activity.
Conclusion
The available evidence strongly indicates that this compound, as a saturated N-acylethanolamine, does not exhibit cross-reactivity with cannabinoid receptors CB1 and CB2.[1][2][3] Its biological activities are mediated through cannabinoid-receptor-independent pathways, which are functionally distinct from those engaged by endocannabinoids like anandamide. For researchers in drug development, this lack of interaction with the primary psychoactive and immunomodulatory cannabinoid receptors is a critical differentiator, suggesting a distinct therapeutic potential and safety profile. Future research should continue to elucidate the specific intracellular targets of saturated NAEs to fully understand their physiological roles.
References
- 1. Cannabinoid-receptor-independent cell signalling by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid-receptor-independent cell signalling by N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor-inactive N-acylethanolamines and other fatty acid amides: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head group analogs of arachidonylethanolamide, the endogenous cannabinoid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tricosanoyl Ethanolamide as a Potential FAAH Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating Tricosanoyl ethanolamide as a substrate for Fatty Acid Amide Hydrolase (FAAH). Given the absence of direct experimental data on this compound, this document outlines the necessary experimental protocols and compares the structural and physicochemical properties of known FAAH substrates to provide a basis for investigation.
Introduction to FAAH and Substrate Specificity
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of several bioactive fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA).[1][2] It is a serine hydrolase that catalyzes the breakdown of these amides into their corresponding fatty acids and ethanolamine.[3][4] FAAH exhibits a degree of substrate promiscuity, hydrolyzing a range of N-acylethanolamines (NAEs) and primary fatty acid amides.[5][6] However, the rate of hydrolysis is influenced by the length and saturation of the acyl chain.[7] Known substrates include arachidonoyl ethanolamide (anandamide), oleoyl (B10858665) ethanolamide, and palmitoyl (B13399708) ethanolamide.[7]
Comparative Analysis of Known FAAH Substrates
The following table summarizes the key characteristics of established FAAH substrates. This data provides a baseline for predicting the potential interaction of this compound with FAAH.
| Substrate | Acyl Chain Composition | Molecular Weight ( g/mol ) | Known FAAH Substrate? |
| Anandamide (AEA) | 20:4 (ω-6) | 347.53 | Yes |
| Oleoyl Ethanolamide (OEA) | 18:1 (ω-9) | 325.54 | Yes |
| Palmitoyl Ethanolamide (PEA) | 16:0 | 299.50 | Yes |
| This compound | 23:0 | 411.71 | To be determined |
The known substrates of FAAH vary in acyl chain length and degree of unsaturation. This compound, with a 23-carbon saturated acyl chain, is significantly longer than the commonly studied substrates. While FAAH is known to hydrolyze a range of fatty acid amides, the efficiency of hydrolysis tends to decrease with very long, saturated chains. Therefore, experimental validation is critical.
Experimental Protocols for FAAH Substrate Validation
To validate whether this compound is a substrate of FAAH, a series of in vitro enzymatic assays are required. The following protocols describe the standard methodologies.
1. Recombinant FAAH Enzyme Assay
This is the most direct method to determine if a compound is a substrate.
-
Objective: To measure the hydrolysis of this compound by purified, recombinant FAAH.
-
Materials:
-
Recombinant human or rat FAAH
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% Triton X-100)
-
Known FAAH substrate (e.g., Anandamide) as a positive control
-
FAAH inhibitor (e.g., URB597) as a negative control
-
LC-MS/MS system for product detection
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
In a microcentrifuge tube, combine the assay buffer, recombinant FAAH enzyme, and the this compound solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an organic solvent (e.g., ice-cold acetonitrile) and a known amount of an internal standard.
-
Centrifuge the sample to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the product, tricosanoic acid.
-
Run parallel reactions with the positive control (Anandamide) and a no-enzyme control. To confirm that the observed hydrolysis is FAAH-specific, run a reaction in the presence of a known FAAH inhibitor.
-
2. Competitive Inhibition Assay
This assay can indicate if the test compound interacts with the active site of FAAH.
-
Objective: To determine if this compound can compete with a known, fluorescent FAAH substrate.
-
Materials:
-
Recombinant FAAH
-
A fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)[8]
-
This compound
-
Assay buffer
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well plate, add the recombinant FAAH and varying concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic substrate (AAMCA).
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of AAMCA.
-
A decrease in the rate of fluorescence generation in the presence of this compound would suggest it is competing for the active site, indicating it may be a substrate or an inhibitor.
-
Visualizing the Process
FAAH Catalytic Pathway
Caption: Enzymatic hydrolysis of a substrate by FAAH.
Experimental Workflow for Substrate Validation
Caption: Workflow for validating a potential FAAH substrate.
Conclusion
The validation of this compound as a FAAH substrate requires rigorous experimental testing. While its long saturated acyl chain may suggest a lower affinity for FAAH compared to substrates like anandamide, only direct enzymatic assays can confirm this. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers to undertake this validation process. Successful validation would expand our understanding of FAAH's substrate scope and could have implications for the study of lipid signaling pathways.
References
- 1. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
Tricosanoyl Ethanolamide: A Comparative Analysis of its Predicted Activity within the N-Acylethanolamine Family
For researchers, scientists, and drug development professionals, understanding the nuanced activities of N-acylethanolamines (NAEs) is critical for targeted therapeutic development. While extensive research exists for many NAEs, specific experimental data on Tricosanoyl ethanolamide (NAE 23:0), a very long-chain saturated NAE, remains limited in publicly available literature.[1][2] This guide provides a comparative framework based on the known activities of other representative NAEs, alongside detailed experimental protocols to facilitate the investigation of this compound's biological functions.
N-acylethanolamines are a class of lipid mediators that play crucial roles in a variety of physiological processes, with their specific functions largely determined by the length and degree of unsaturation of their fatty acyl chains.[3][4] Prominent members of this family include the endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the anorexic compound oleoylethanolamide (OEA).[3][4][5] These molecules exert their effects by interacting with a range of cellular targets, most notably cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), and are primarily degraded by the enzyme fatty acid amide hydrolase (FAAH).[5][6]
Comparative Biological Activities of Representative N-Acylethanolamines
To contextualize the potential activity of this compound, the following table summarizes the known receptor binding affinities and enzyme inhibition potencies of several well-characterized NAEs. It is generally observed that saturated and monounsaturated NAEs, such as PEA and OEA, do not bind significantly to cannabinoid receptors but rather interact with other targets like PPARα.[5][7] In contrast, polyunsaturated NAEs, exemplified by anandamide, are the primary endogenous ligands for cannabinoid receptors.[3][4]
| N-Acylethanolamine (NAE) | Acyl Chain | Type | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | FAAH Inhibition (IC50, µM) | Primary Receptor(s) | Key Biological Effects |
| This compound (NAE 23:0) | 23:0 | Very-long-chain Saturated | Data not available | Data not available | Data not available | Predicted: PPARs | Predicted: Anti-inflammatory |
| Palmitoylethanolamide (PEA) | 16:0 | Saturated | >10,000 | >10,000 | ~10 | PPARα | Anti-inflammatory, Analgesic[5][7] |
| Stearoylethanolamide (SEA) | 18:0 | Saturated | No significant affinity | No significant affinity | Data not available | PPARα | Pro-apoptotic[8] |
| Oleoylethanolamide (OEA) | 18:1 | Monounsaturated | >10,000 | >10,000 | ~15 | PPARα | Anorexic, Anti-inflammatory[5][7] |
| Anandamide (AEA) | 20:4 | Polyunsaturated | 89 | 371 | ~10 | CB1, CB2, TRPV1 | Neuromodulatory, Analgesic, Anti-inflammatory[3][4] |
Signaling Pathways of N-Acylethanolamines
The biological effects of NAEs are mediated through several key signaling pathways. The endocannabinoid system, primarily involving AEA, and the PPARα signaling pathway, activated by NAEs like PEA and OEA, are two of the most well-understood.
References
- 1. This compound - Applications - CAT N°: 9001743 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Analogs of Tricosanoyl Ethanolamide for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural analogs of very long-chain N-acylethanolamines (NAEs), with a focus on principles relevant to Tricosanoyl ethanolamide (C23:0 NAE). Direct structure-activity relationship (SAR) studies on this compound analogs are not extensively available in the public domain. Therefore, this guide extrapolates from SAR studies of other long-chain saturated and unsaturated NAEs to provide insights into the structural requirements for activity at key biological targets.
The primary targets for NAEs include the enzymes responsible for their degradation—Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA)—and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding how structural modifications to the long alkyl chain and the ethanolamide headgroup of NAEs affect their interaction with these targets is crucial for the design of novel therapeutic agents.
I. General Principles of N-Acylethanolamine SAR
The biological activity of NAEs is critically dependent on the length and degree of saturation of their N-acyl chain. Very long-chain saturated NAEs, such as this compound, generally exhibit different pharmacological profiles compared to their shorter-chain and unsaturated counterparts like anandamide (B1667382) (C20:4) and palmitoylethanolamide (B50096) (C16:0).
II. Comparative SAR at Key Biological Targets
Due to the limited specific data on this compound analogs, this section presents SAR data for analogs of other long-chain NAEs to infer potential structure-activity relationships.
Table 1: Structure-Activity Relationship of NAE Analogs at FAAH and NAAA
| Analog Type | Modification | Effect on FAAH Activity | Effect on NAAA Activity | Reference |
| Acyl Chain Length Variants | Decrease in chain length from C22:0 | Generally increases hydrolysis rate | Optimal activity around C16:0-C18:0 | [1] |
| Introduction of unsaturation | Generally increases hydrolysis rate | Prefers saturated or monounsaturated chains | [2] | |
| Head Group Analogs | Replacement of ethanolamine (B43304) with 5-hydroxytryptamine (in C22:0 NAE) | Not reported | Not reported, but shows antinociceptive activity | [3][4] |
| Modifications to the ethanolamine hydroxyl group | Can decrease hydrolysis | Can decrease hydrolysis | [5] |
Table 2: Structure-Activity Relationship of NAE Analogs at TRPV1
| Analog Type | Modification | Effect on TRPV1 Activity | Reference |
| Acyl Chain Variants | Long-chain saturated (e.g., C18:0) | Inactive as an agonist | [6] |
| Long-chain monounsaturated (e.g., C18:1) | Agonist activity | [6] | |
| Long-chain polyunsaturated (e.g., C20:4) | Potent agonist activity | [7] | |
| Head Group Analogs | Replacement of ethanolamine with dopamine (B1211576) (in saturated NAEs) | Inactive as direct agonists, but can potentiate the effect of other TRPV1 agonists ("entourage effect") | [8] |
III. Experimental Protocols
Detailed methodologies for key experiments cited in the SAR of NAEs are provided below.
1. FAAH and NAAA Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50) of test compounds against FAAH and NAAA.
-
Methodology:
-
Enzyme Source: Recombinant human FAAH or NAAA expressed in a suitable cell line (e.g., HEK293) or tissue homogenates known to express the enzymes.
-
Substrate: A fluorescent or radiolabeled substrate, such as anandamide or palmitoylethanolamide, is used.
-
Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound. The reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation is measured over time using a fluorometer or liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. TRPV1 Activation Assay (Calcium Influx Assay)
-
Objective: To assess the ability of test compounds to activate or inhibit the TRPV1 channel.
-
Methodology:
-
Cell Line: A stable cell line expressing recombinant human TRPV1 (e.g., HEK293-TRPV1) is used.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Assay Procedure:
-
Agonist Mode: Cells are treated with various concentrations of the test compound, and the change in intracellular calcium concentration is measured.
-
Antagonist Mode: Cells are pre-incubated with the test compound before being challenged with a known TRPV1 agonist (e.g., capsaicin). The ability of the test compound to block the agonist-induced calcium influx is measured.
-
-
Detection: Changes in fluorescence are monitored using a fluorescence plate reader or a microscope.
-
Data Analysis: The EC50 value for agonist activity or the IC50 value for antagonist activity is calculated from concentration-response curves.[6]
-
IV. Signaling Pathways and Experimental Workflows
NAE Metabolism and Signaling
The following diagram illustrates the metabolic pathways of NAEs and their primary signaling targets.
Caption: Biosynthesis, degradation, and signaling pathways of N-acylethanolamines.
Experimental Workflow for SAR Studies
The logical flow for conducting SAR studies of NAE analogs is depicted below.
Caption: A typical workflow for the SAR study of novel NAE analogs.
V. Conclusion
While specific SAR data for this compound analogs is currently scarce, the established principles for other long-chain NAEs provide a valuable framework for guiding future research. The length and saturation of the N-acyl chain are critical determinants of biological activity. Very long-chain saturated NAEs are generally poor substrates for the catabolic enzymes FAAH and NAAA and are not direct agonists of TRPV1. Future studies should focus on synthesizing and evaluating a systematic library of this compound analogs to elucidate their specific SAR and to explore their therapeutic potential. Modifications to both the acyl chain and the ethanolamide headgroup are likely to yield compounds with novel pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide [mdpi.com]
- 6. Endogenous unsaturated C18 N-acylethanolamines are vanilloid receptor (TRPV1) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of N-Acylethanolamines: Palmitoylethanolamide versus the Unexplored Tricosanoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endogenous lipid mediators, N-acylethanolamines (NAEs) have garnered significant attention for their therapeutic potential, particularly in the management of inflammation and pain.[1] Palmitoylethanolamide (B50096) (PEA), a well-studied NAE, has demonstrated considerable efficacy in a multitude of preclinical and clinical settings.[2][3] In contrast, tricosanoyl ethanolamide (TEA), a longer-chain NAE, remains a largely enigmatic molecule with its in vivo bioactivity yet to be characterized.[4] This guide provides a comprehensive overview of the established in vivo efficacy of PEA, alongside the conspicuous absence of data for TEA, thereby highlighting a significant knowledge gap and a potential avenue for future research.
Palmitoylethanolamide (PEA): A Profile of In Vivo Efficacy
PEA is an endogenous fatty acid amide that is produced "on-demand" in response to cellular stress and injury, acting as a homeostatic and pro-resolving mediator.[5] Its therapeutic effects are attributed to its ability to modulate multiple cellular targets, primarily the peroxisome proliferator-activated receptor alpha (PPAR-α).[6][[“]][8] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory gene expression and a reduction in the production of inflammatory mediators.[9][10] Beyond PPAR-α, PEA's mechanisms of action are pleiotropic, involving interactions with G-protein coupled receptor 55 (GPR55), transient receptor potential vanilloid 1 (TRPV1) channels, and indirect modulation of the endocannabinoid system through the "entourage effect".[11][12]
Anti-Inflammatory and Analgesic Efficacy
The anti-inflammatory and pain-relieving properties of PEA are well-documented in various in vivo models. Orally administered micronized and ultramicronized formulations of PEA have shown enhanced bioavailability and efficacy compared to standard preparations.[2]
Table 1: Summary of In Vivo Anti-Inflammatory Efficacy of Palmitoylethanolamide (PEA)
| Animal Model | Condition | PEA Dosage and Route | Key Findings | Reference |
| Rat | Carrageenan-induced paw edema | 10 mg/kg, oral (micronized/ultramicronized) | Significant reduction in paw edema and thermal hyperalgesia. | [11] |
| Mouse | Phorbol ester-induced ear edema | Not specified | Attenuation of inflammation, an effect absent in PPAR-α knockout mice. | [9] |
| Mouse | Contact allergic dermatitis | Not specified | Inhibition of the expression and release of chemokine MCP-2. | [11] |
| Rat | Myocardial ischemia/reperfusion injury | 10 mg/kg (ultramicronized) | Reduction in neutrophil infiltration, pro-inflammatory cytokine production (TNF-α, IL-1β), and NF-κB expression. | [13] |
Table 2: Summary of In Vivo Analgesic Efficacy of Palmitoylethanolamide (PEA)
| Animal Model | Condition | PEA Dosage and Route | Key Findings | Reference |
| Mouse | Formalin-induced persistent pain | Not specified | Significant reduction in pain behaviors. | [2] |
| Rat | Sciatic nerve ligature-induced neuropathic pain | Not specified | Alleviation of neuropathic pain symptoms. | [2] |
| Mouse | Carrageenan-induced inflammatory pain | 1 µg, intracerebroventricular | Inhibition of hyperalgesia development in a PPAR-α-dependent manner. | [9] |
Neuroprotective Efficacy
PEA has also demonstrated significant neuroprotective effects in models of neurodegenerative diseases and acute neuronal injury.[14] Its neuroprotective actions are linked to the activation of PPAR-α and the subsequent reduction of neuroinflammation and apoptosis.[12]
Table 3: Summary of In Vivo Neuroprotective Efficacy of Palmitoylethanolamide (PEA)
| Animal Model | Condition | PEA Dosage and Route | Key Findings | Reference |
| Mouse | Spinal cord injury | Not specified | Reduction in neurological deficit, mast cell infiltration, and activation of microglia and astrocytes. | [14] |
| Animal Models | Parkinson's and Alzheimer's disease | Not specified | Anti-inflammatory actions, modulation of apoptotic markers, and protection against neuronal damage. | [12] |
This compound (TEA): An Uncharted Territory
In stark contrast to the wealth of data on PEA, this compound remains a molecule of unknown in vivo function.[4] While identified as a member of the NAE family, its biological significance and therapeutic potential are yet to be determined. The lack of in vivo studies on TEA presents a clear and compelling gap in our understanding of the structure-activity relationships within the NAE class of lipids. The extended acyl chain length of TEA compared to PEA may confer unique pharmacokinetic and pharmacodynamic properties, potentially leading to different or more potent biological activities.
Experimental Protocols for In Vivo Efficacy Assessment
The following are generalized experimental protocols based on studies with PEA, which can be adapted for the future investigation of TEA.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Animal Model: Male Wistar rats (200-250g).
-
Induction: Subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.
-
Treatment: Test compound (e.g., PEA or TEA) or vehicle administered orally at a specified time before carrageenan injection.
-
Efficacy Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
Formalin-Induced Pain (Analgesic)
-
Animal Model: Male Swiss mice (20-25g).
-
Induction: Intraplantar injection of 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Treatment: Test compound or vehicle administered at a specified time before formalin injection.
-
Efficacy Measurement: The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
Data Analysis: The total time spent in nociceptive behavior is compared between the treated and control groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of PEA and a general workflow for in vivo efficacy studies.
References
- 1. N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Palmitoylethanolamide for Pain: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Harnessing the anti-inflammatory potential of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
Confirming Tricosanoyl Ethanolamide Identity: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and alternative analytical techniques for the definitive identification of Tricosanoyl ethanolamide. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methodology for their specific needs.
Introduction
This compound (N-tricosanoyl-ethanolamine) is a long-chain saturated N-acylethanolamine (NAE). As interest in the biological roles of NAEs continues to grow, accurate and reliable identification of these lipid mediators is paramount. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the structural elucidation and quantification of lipids, offering high mass accuracy and the ability to perform detailed fragmentation analysis. This guide compares the performance of LC-HRMS with alternative techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of this compound identity.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance metrics of High-Resolution Mass Spectrometry, Thin-Layer Chromatography, and Nuclear Magnetic Resonance Spectroscopy for the identification of this compound.
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) | Retention factor (Rf) | Nuclear spin transitions (chemical shift) |
| Specificity | Very High (ppm mass accuracy) | Low to Moderate | Very High (atomic connectivity) |
| Sensitivity | High (picomole to femtomole) | Low (microgram to nanogram) | Low (milligram to microgram) |
| Structural Information | Molecular formula and fragmentation pattern | Polarity comparison | Complete 3D structure and connectivity |
| Sample Requirement | Low (micrograms to nanograms) | Moderate (micrograms) | High (milligrams) |
| Throughput | High | High | Low |
| Instrumentation Cost | High | Low | Very High |
High-Resolution Mass Spectrometry Analysis of this compound
LC-HRMS provides confident identification of this compound through accurate mass measurement of the precursor ion and characteristic fragmentation patterns in tandem mass spectrometry (MS/MS).
Theoretical Exact Mass of Protonated this compound [M+H]+
-
Molecular Formula: C25H51NO2
-
Monoisotopic Mass: 397.39198 u
-
Theoretical m/z of [M+H]+: 398.40036
Predicted High-Resolution MS/MS Fragmentation Pattern
Upon collision-induced dissociation (CID), the protonated this compound ion is expected to yield several characteristic fragment ions. The primary fragmentation pathway involves the cleavage of the amide bond and the neutral loss of the ethanolamine (B43304) headgroup.
| Theoretical m/z | Proposed Fragment | Description |
| 398.40036 | [M+H]+ | Protonated precursor ion |
| 380.38980 | [M+H-H2O]+ | Loss of water |
| 337.35195 | [C23H45O]+ | Acylium ion formed by cleavage of the C-N bond |
| 62.05998 | [C2H8NO]+ | Protonated ethanolamine |
Note: The fragmentation pattern can be influenced by the collision energy and the mass spectrometer type.
Experimental Protocols
Protocol 1: High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
This protocol outlines a general procedure for the analysis of this compound using an Orbitrap or Q-TOF mass spectrometer.
1. Sample Preparation (Lipid Extraction)
- Homogenize tissue samples in a 2:1 (v/v) mixture of chloroform:methanol.
- Add water to induce phase separation.
- Collect the lower organic phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the lipid extract in the initial mobile phase.
2. Liquid Chromatography
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
- 0-2 min: 30% B
- 2-15 min: 30-100% B (linear gradient)
- 15-20 min: 100% B
- 20.1-25 min: 30% B (re-equilibration)
- Column Temperature: 45 °C.
3. High-Resolution Mass Spectrometry (Orbitrap Example)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Sheath Gas Flow Rate: 40 arbitrary units.
- Auxiliary Gas Flow Rate: 10 arbitrary units.
- Capillary Temperature: 320 °C.
- Full Scan (MS1) Resolution: 70,000.
- Full Scan (MS1) AGC Target: 1e6.
- Full Scan (MS1) Maximum IT: 100 ms.
- Full Scan (MS1) Scan Range: m/z 100-1000.
- dd-MS2 (Data-Dependent) Resolution: 17,500.
- dd-MS2 AGC Target: 1e5.
- dd-MS2 Maximum IT: 50 ms.
- Isolation Window: 1.5 m/z.
- Collision Energy (HCD): Normalized collision energy (NCE) of 30.
Protocol 2: Thin-Layer Chromatography (TLC)
TLC provides a rapid and cost-effective method for preliminary identification based on polarity.
1. Sample Preparation
- Dissolve the lipid extract in a small volume of a volatile solvent (e.g., chloroform).
2. TLC Plate and Mobile Phase
- Stationary Phase: Silica gel 60 TLC plate.
- Mobile Phase: A mixture of non-polar and polar solvents. A common system for NAEs is Chloroform:Methanol:Ammonium Hydroxide (e.g., 80:20:2, v/v/v).[1]
3. Development and Visualization
- Spot the sample and a this compound standard onto the TLC plate.
- Place the plate in a developing chamber saturated with the mobile phase.
- Allow the solvent front to ascend near the top of the plate.
- Remove the plate and let it dry.
- Visualize the spots using iodine vapor or a suitable staining reagent.
- Compare the Retention factor (Rf) of the sample spot to that of the standard.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation but requires a larger sample amount.
1. Sample Preparation
- Dissolve a sufficient amount of purified this compound (typically >1 mg) in a deuterated solvent (e.g., CDCl3).
- Transfer the solution to an NMR tube.
2. NMR Data Acquisition
- Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Typical parameters for 1H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Spectral Analysis
- Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of the tricosanoyl acyl chain and the ethanolamine headgroup.
- The 13C NMR spectrum will confirm the number and types of carbon atoms in the molecule.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Identification
Caption: Workflow for the identification of this compound.
Simplified N-Acylethanolamine Signaling Pathway
Caption: Simplified overview of NAE biosynthesis, action, and degradation.
Conclusion
High-resolution mass spectrometry stands out as the premier technique for the confident identification of this compound, offering unparalleled sensitivity and specificity through accurate mass measurements and detailed fragmentation analysis. While TLC can serve as a rapid, preliminary screening tool, and NMR provides definitive structural information, the overall balance of performance characteristics makes LC-HRMS the method of choice for most research applications in the field of lipidomics. The provided protocols and data serve as a valuable resource for researchers aiming to accurately identify and characterize this compound and other N-acylethanolamines in complex biological matrices.
References
Safety Operating Guide
Navigating the Safe Handling of Tricosanoyl Ethanolamide: A Guide for Researchers
For researchers, scientists, and drug development professionals working with Tricosanoyl ethanolamide, ensuring safe and efficient laboratory practices is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is crucial.
Essential Safety & Handling Information
Chemical and Physical Properties:
| Property | Value |
| Synonym | N-(2-hydroxyethyl)-tricosanamide |
| CAS Number | 171022-15-4 |
| Molecular Formula | C25H51NO2 |
| Formula Weight | 397.7 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Chloroform (1 mg/ml) |
| Storage | -20°C |
| Stability | ≥ 2 years at -20°C |
Hazard Identification and Personal Protective Equipment (PPE):
According to the Safety Data Sheet (SDS), this compound is not classified as hazardous. However, as a matter of good laboratory practice, the following personal protective equipment should be worn when handling the compound.
| Hazard | Recommended PPE |
| Eye Contact | Safety glasses with side shields or goggles. |
| Skin Contact | Standard laboratory gloves (e.g., nitrile). |
| Inhalation | Not considered an inhalation hazard in its solid form. If creating aerosols or working with solutions, a fume hood is recommended. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. |
Procedural Guidance for Handling and Disposal
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet. Prepare your workspace in a well-ventilated area, preferably within a fume hood if working with solutions.
-
Personal Protective Equipment: Don the appropriate PPE, including safety glasses and gloves.
-
Weighing (Solid Form): As a crystalline solid, care should be taken to avoid generating dust. Use a micro-spatula to handle the solid and weigh it in a tared, sealed container.
-
Solution Preparation: To prepare a solution, slowly add the weighed this compound to the solvent (e.g., chloroform) while stirring to ensure it fully dissolves. This should be performed in a fume hood.
-
Storage of Solutions: Store prepared solutions at -20°C in tightly sealed containers to maintain stability.
-
Post-Handling: After handling, wash hands thoroughly. Clean all equipment and the work area to prevent cross-contamination.
Accidental Release Measures:
In the event of a small spill, mechanically pick up the solid material and place it in a suitable container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.
Disposal Plan:
While this compound is not classified as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled waste container for chemical solvents. Do not pour down the drain.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves or absorbent pads, should be placed in a sealed bag and disposed of as chemical waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
